8-Bromo-4-chloro-2-methylquinoline
説明
Structure
3D Structure
特性
IUPAC Name |
8-bromo-4-chloro-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHWORPDUOWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354310 | |
| Record name | 8-Bromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201-07-6 | |
| Record name | 8-Bromo-4-chloro-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Bromo-4-chloro-2-methylquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-Bromo-4-chloro-2-methylquinoline physical and chemical characteristics
An In-depth Technical Guide to 8-Bromo-4-chloro-2-methylquinoline
This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. The document details its properties, synthesis, and potential applications, presenting quantitative data in structured tables and outlining experimental methodologies.
Core Physical and Chemical Properties
This compound is a halogenated heterocyclic compound belonging to the quinoline family.[1] Its specific substitution pattern, with a bromine atom at the 8-position, a chlorine atom at the 4-position, and a methyl group at the 2-position, imparts distinct chemical properties and reactivity.[2] This compound is typically a solid at room temperature and is used as a building block in organic synthesis.[3]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1201-07-6 | [3][4] |
| Molecular Formula | C₁₀H₇BrClN | [3][4][5] |
| Molecular Weight | 256.53 g/mol | [2][3][4] |
| Appearance | Solid | |
| Purity | ≥97% | [3] |
| InChI | 1S/C10H7BrClN/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3 | [6] |
| SMILES | Cc1cc(Cl)c2cccc(Br)c2n1 | [6] |
| Storage Conditions | Room temperature | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through multi-step organic reactions. While specific proprietary methods may vary, a plausible synthetic route involves the construction of the quinoline core followed by halogenation. One reported method involves the reaction of 2-methylaniline, 4-chloroacetophenone, and elemental bromine.[2] A generalized workflow for the synthesis of substituted quinolines often follows principles of the Combes quinoline synthesis or similar cyclization reactions.
Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound, starting from key precursors.
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Experimental Methodology (Hypothetical)
The following protocol is a representative, hypothetical methodology based on established chemical principles for the synthesis of similar quinoline derivatives.
-
Step 1: Synthesis of 8-Bromo-4-hydroxy-2-methylquinoline (via Gould-Jacobs Reaction)
-
To a flask containing 2-bromoaniline, add an equimolar amount of ethyl acetoacetate.
-
The mixture is heated, typically in the range of 100-140°C, to facilitate the initial condensation reaction, forming an enamine intermediate.
-
The intermediate is then added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250°C to induce cyclization.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried.
-
-
Step 2: Synthesis of this compound
-
The crude 8-Bromo-4-hydroxy-2-methylquinoline is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux for several hours until the starting material is consumed (monitored by Thin Layer Chromatography).
-
After cooling, the reaction mixture is carefully poured onto crushed ice to quench the excess POCl₃.
-
The resulting mixture is neutralized with a base (e.g., sodium bicarbonate solution), leading to the precipitation of the crude product.
-
The solid is collected, washed with water, and can be further purified by recrystallization or column chromatography to yield the final product.
-
Reactivity and Potential Applications
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents. The presence of two distinct halogen atoms (bromine and chlorine) at different positions on the quinoline ring allows for selective functionalization through various cross-coupling reactions.
Role in Drug Discovery
Substituted quinolines are a well-known class of compounds with a broad spectrum of biological activities. This specific molecule is investigated as a precursor for compounds with potential antimicrobial and anticancer properties.[1][2] The core structure can be modified to interact with various biological targets, such as enzymes or DNA, potentially inhibiting cancer cell proliferation or microbial growth.[2]
Caption: Role as a versatile intermediate for developing new chemical entities.
Spectral Data
Characterization of this compound is typically performed using various spectroscopic methods to confirm its structure and purity. While specific spectra are proprietary to suppliers, data for 1H NMR, IR, and Mass Spectrometry are generally available upon request from commercial vendors.[7][8][9]
-
¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the quinoline ring system and a singlet for the methyl group protons.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (256.53 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.[6]
-
Infrared (IR) Spectroscopy: The IR spectrum would display absorption bands corresponding to C-H, C=C, and C=N stretching vibrations within the aromatic quinoline core, as well as C-Br and C-Cl stretching vibrations.[8]
Safety and Handling
This compound is classified as a hazardous substance. It is designated as acutely toxic if swallowed and can cause serious eye damage. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
-
Hazard Codes: H301 (Toxic if swallowed), H318 (Causes serious eye damage).
-
Signal Word: Danger.
References
- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]
- 2. Buy this compound | 1201-07-6 [smolecule.com]
- 3. calpaclab.com [calpaclab.com]
- 4. scbt.com [scbt.com]
- 5. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 6. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 7. This compound(1201-07-6) 1H NMR spectrum [chemicalbook.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. 1201-07-6|this compound|BLD Pharm [bldpharm.com]
Spectral Analysis of 8-Bromo-4-chloro-2-methylquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected spectral data for the compound 8-Bromo-4-chloro-2-methylquinoline (CAS No: 1201-07-6). Due to the limited availability of public experimental spectral data for this specific molecule, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside established experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development by offering insights into the anticipated spectral characteristics and the methodologies for their empirical determination.
Introduction
This compound is a halogenated derivative of quinoline. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds. The presence of bromo, chloro, and methyl substituents on the quinoline ring system is expected to significantly influence its physicochemical properties and biological activity. Accurate structural elucidation and characterization are paramount in the development of novel therapeutics, and techniques such as NMR and mass spectrometry are indispensable tools in this endeavor. This guide outlines the predicted spectral data for this compound and provides generalized experimental protocols for obtaining such data.
Predicted Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and are intended to be a guide for spectral assignment.
Note: Actual experimental values may vary depending on the solvent and other experimental conditions.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.3 - 7.5 | Singlet | - |
| H-5 | ~7.9 - 8.1 | Doublet | ~8.0 |
| H-6 | ~7.5 - 7.7 | Triplet | ~7.8 |
| H-7 | ~7.8 - 8.0 | Doublet | ~7.5 |
| CH₃ (at C-2) | ~2.6 - 2.8 | Singlet | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~158 - 162 |
| C-3 | ~122 - 126 |
| C-4 | ~145 - 149 |
| C-4a | ~148 - 152 |
| C-5 | ~128 - 132 |
| C-6 | ~126 - 130 |
| C-7 | ~130 - 134 |
| C-8 | ~118 - 122 |
| C-8a | ~140 - 144 |
| CH₃ (at C-2) | ~23 - 27 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₀H₇BrClN), the presence of bromine and chlorine isotopes will result in a characteristic isotopic pattern in the mass spectrum.
Table 3: Predicted Mass Spectrometry Data for this compound [1]
| Adduct | m/z (mass-to-charge ratio) |
| [M]⁺ | 254.94449 |
| [M+H]⁺ | 255.95232 |
| [M+Na]⁺ | 277.93426 |
| [M+K]⁺ | 293.90820 |
| [M+NH₄]⁺ | 272.97886 |
| [M-H]⁻ | 253.93776 |
Experimental Protocols
The following are generalized protocols for acquiring NMR and mass spectra of organic compounds like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
¹H NMR Spectrum Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans.
-
-
¹³C NMR Spectrum Acquisition:
-
A proton-decoupled pulse sequence is typically used to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals in the ¹H NMR spectrum.
-
Reference the chemical shifts to the internal standard.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
Ionization:
-
Fragmentation:
-
The high energy of the molecular ion often leads to its fragmentation into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound.
Caption: Workflow for the synthesis, purification, and spectral analysis of a chemical compound.
Conclusion
This technical guide provides a foundational understanding of the expected spectral characteristics of this compound. While experimental data is currently scarce in the public domain, the predicted NMR and mass spectrometry data, along with the detailed experimental protocols, offer a valuable starting point for researchers. The provided information will aid in the design of experiments for the synthesis and characterization of this and related quinoline derivatives, ultimately supporting the advancement of drug discovery and development programs.
References
8-Bromo-4-chloro-2-methylquinoline: A Technical Whitepaper on Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential therapeutic applications of 8-Bromo-4-chloro-2-methylquinoline, a halogenated quinoline derivative. While specific biological data for this compound is limited in publicly accessible literature, this paper extrapolates its potential based on the well-documented activities of structurally related quinoline compounds. This document covers the core chemical properties, plausible synthetic routes, and potential pharmacological activities, with a focus on its prospective role in anticancer and antimicrobial research. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further investigation into this promising scaffold.
Introduction
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1] The quinoline scaffold's ability to interact with diverse biological targets has led to its incorporation in drugs for cancer, malaria, and bacterial infections.[1][2] The strategic placement of substituents, such as halogens and methyl groups, on the quinoline ring can significantly modulate the molecule's physicochemical properties, influencing its pharmacokinetic profile and target specificity.[1][3]
This compound (CAS No. 1201-07-6) is a multifunctional heterocyclic compound featuring three distinct reactive sites: a bromo substituent at the 8-position, a chloro group at the 4-position, and a methyl group at the 2-position.[4] These sites offer opportunities for a variety of chemical modifications, making it a versatile building block for the synthesis of diverse chemical libraries for drug discovery.[4] The chloro group is amenable to nucleophilic aromatic substitution, while the bromo group can participate in palladium-catalyzed cross-coupling reactions.[3][4]
This whitepaper will explore the potential therapeutic uses of this compound, drawing on data from analogous compounds to highlight its promise as a scaffold for the development of novel therapeutic agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1201-07-6 | [5] |
| Molecular Formula | C₁₀H₇BrClN | [5] |
| Molecular Weight | 256.53 g/mol | [5] |
| Physical Form | Solid | |
| InChI Key | SDVHWORPDUOWDV-UHFFFAOYSA-N | [5] |
| SMILES | Cc1cc(Cl)c2cccc(Br)c2n1 |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential synthetic pathway for this compound is outlined below. This multi-step process would likely begin with a substituted aniline, followed by the construction of the quinoline ring and subsequent halogenation.
Caption: A potential synthetic route for this compound.
Experimental Protocol: Synthesis of 8-Bromo-2-methylquinoline (Analogous Precursor)
This protocol is adapted from a known procedure for a closely related precursor and can serve as a starting point for the synthesis of the target compound.[6]
Materials:
-
2-bromoaniline
-
Boric acid
-
18% Hydrochloric acid
-
Crotonaldehyde
-
2-bromonitrobenzene
-
Anhydrous Zinc chloride (ZnCl₂)
-
2-propanol
-
Concentrated ammonia solution (NH₃·H₂O)
Procedure:
-
A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.[6]
-
A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.[6]
-
The reaction mixture is stirred at 100°C (373 K) for another 2.5 hours.[6]
-
An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 30 minutes.[6]
-
After the reaction is complete, the solution is cooled in an ice bath.
-
The crude brown solid is filtered and washed with 2-propanol.[6]
-
The solid is dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.[6]
-
The resulting product is filtered and air-dried.[6]
Potential Therapeutic Applications and Biological Activity
Direct experimental data on the biological activity of this compound is scarce. However, the extensive research on similarly substituted quinolines provides a strong basis for predicting its potential therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Activity
Numerous quinoline derivatives have demonstrated significant potential as anticancer agents.[7] The mechanisms of action are diverse and often involve the inhibition of key enzymes in cancer cell proliferation and survival pathways.[3][7]
4.1.1. Cytotoxicity Data for Structurally Related Compounds
The following table summarizes the in vitro cytotoxicity data for various brominated quinoline derivatives against several human cancer cell lines. This data serves as a valuable reference for the potential potency of this compound.
| Compound/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | 5.45 - 9.6 (µg/mL) | [8] |
| 7-chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54, 57, 59-70, 72-82) | CCRF-CEM | 0.55 - 2.74 | [2] |
4.1.2. Potential Signaling Pathways
Quinoline-based anticancer agents often exert their effects by inhibiting critical signaling pathways involved in cancer progression.[3]
Caption: Potential inhibition of cancer-related signaling pathways by quinoline derivatives.
Antimicrobial Activity
Halogenated quinolines are well-documented for their antimicrobial properties.[9] While specific minimum inhibitory concentration (MIC) data for this compound is not available, studies on similar compounds suggest potential efficacy against various bacterial strains.
4.2.1. MIC Data for Structurally Related Compounds
The following table presents MIC values for some quinoline derivatives against different microorganisms, indicating the potential antimicrobial spectrum of this class of compounds.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-based hydroxyimidazolium hybrid 7b | M. tuberculosis H37Rv | 10 | [7] |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | C. neoformans | 15.6 | [7] |
Experimental Protocols for Biological Evaluation
To facilitate the investigation of this compound's therapeutic potential, the following are detailed protocols for key biological assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.[1][8]
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Multichannel pipette
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution (e.g., 0.5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[8]
Caption: A generalized workflow for the MTT cytotoxicity assay.
Conclusion
This compound presents itself as a compelling scaffold for the development of novel therapeutic agents. Although direct biological data for this specific compound is limited, the extensive body of research on analogous quinoline derivatives strongly suggests its potential in anticancer and antimicrobial applications. The presence of multiple reactive sites allows for extensive chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship studies. The experimental protocols and comparative data presented in this whitepaper provide a solid foundation for researchers to initiate drug discovery programs centered on this promising molecule. Further investigation is warranted to fully elucidate the therapeutic potential of this compound and its derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | RUO | Supplier [benchchem.com]
- 5. Buy this compound | 1201-07-6 [smolecule.com]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Anticancer and Antimicrobial Properties of Quinoline Compounds
Introduction
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene ring fused to a pyridine ring.[1][2] This scaffold is a prominent and versatile motif in medicinal chemistry, forming the core of numerous natural, semi-synthetic, and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] Quinoline and its derivatives have garnered significant interest due to their proven efficacy as anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral agents.[5][6][7] The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological activity, making it a "privileged scaffold" in drug discovery.[8] This guide provides a comprehensive overview of the anticancer and antimicrobial properties of quinoline compounds, focusing on their mechanisms of action, structure-activity relationships, quantitative data, and the experimental protocols used for their evaluation.
Anticancer Properties of Quinoline Compounds
Quinoline-based compounds have emerged as promising candidates for cancer therapy, exhibiting potent activity against a wide range of cancer cell lines, including those of the breast, colon, lung, and kidney.[5][9] Their anticancer effects are exerted through diverse and often multi-targeted mechanisms of action.[1][5] Several quinoline-based drugs, such as Bosutinib (a Src/Abl kinase inhibitor), Lenvatinib (a multi-kinase inhibitor), and Camptothecin derivatives (Topoisomerase I inhibitors), are already in clinical use, underscoring the therapeutic potential of this scaffold.[8][9][10]
Mechanisms of Action
The anticancer activity of quinoline derivatives stems from their ability to interfere with critical cellular processes required for tumor growth and survival.[11] Key molecular targets and mechanisms include:
-
Inhibition of Protein Kinases: Many quinoline derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in proliferation, survival, and angiogenesis.[6] Targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor (VEGF) receptors, c-Met, and Src-Abl nonreceptor tyrosine kinases.[10][12] The constitutive activation of these kinases is a hallmark of many cancers.[12]
-
Tubulin Polymerization Inhibition: Some quinoline compounds bind to tubulin at the colchicine binding site, disrupting microtubule dynamics.[4][6][13] This interference with the microtubule assembly leads to cell cycle arrest in the G2/M phase, followed by the induction of apoptosis.[13][14]
-
DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows certain derivatives to intercalate between DNA base pairs, disrupting DNA replication and transcription.[1][12] Furthermore, they can inhibit topoisomerase I and II, enzymes essential for relieving torsional stress in DNA during replication, leading to DNA strand breaks and cell death.[4][12]
-
Induction of Apoptosis: Quinoline compounds can trigger programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways.[9] This can be achieved by activating p53 transcriptional activity, upregulating pro-apoptotic proteins like Bax, and generating reactive oxygen species (ROS).[9][15][16]
-
Inhibition of Other Key Enzymes: Other targeted enzymes include histone deacetylases (HDACs) and human dihydroorotate dehydrogenase (hDHODH), which are involved in epigenetic regulation and pyrimidine biosynthesis, respectively.[6][17]
Signaling Pathway Inhibition
Quinoline derivatives frequently target interconnected signaling pathways that are aberrantly activated in cancer, such as the PI3K/Akt/mTOR and Ras/Raf/MEK cascades.[10] By inhibiting key nodes like EGFR, c-Met, or PI3K, these compounds can effectively shut down downstream signals promoting cell proliferation and survival.[10][13]
Quantitative Data: In Vitro Anticancer Activity
The potency of anticancer compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process (e.g., cell proliferation) by 50%. The following table summarizes the IC50 values for various quinoline derivatives against several human cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Indole-Quinoline Hybrid (Compound 2) | K562 | Leukemia | 2.09 | [12] |
| 4-Anilinoquinoline (Compound 14h) | Various | Multiple | 0.0015 - 0.0039 | [18] |
| 7-Chloro-4-quinolinylhydrazone | HL-60 | Leukemia | 0.314 (µg/cm³) | [1] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | HL-60 | Leukemia | 19.88 (µg/ml) | [1] |
| Quinoline-Chalcone (Compound 12e) | MGC-803 | Gastric Cancer | 1.38 | [15] |
| Quinoline-Chalcone (Compound 12e) | HCT-116 | Colon Cancer | 5.34 | [15] |
| Quinoline-Chalcone (Compound 12e) | MCF-7 | Breast Cancer | 5.21 | [15] |
| 91b1 | A549 | Lung Carcinoma | 9.85 | [19] |
| Anlotinib | PC-9 | Non-Small Cell Lung Cancer | 8.06 | [19] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g) | Various | Multiple | < 1.0 | [16] |
| Pyridin-2-one derivative (4c) | Various | Multiple | GI50 < 1.0 | [14] |
| Thieno[3,2-c]quinoline derivative (41) | K562 | Leukemia | 0.15 | [10] |
Antimicrobial Properties of Quinoline Compounds
The quinoline scaffold is the foundation for the quinolone class of antibiotics, which are widely used to treat bacterial infections.[2] These synthetic agents exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2] Research continues to explore novel quinoline derivatives to combat the growing threat of antimicrobial resistance.[20][21][22]
Mechanisms of Action
Quinolones are bactericidal, meaning they actively kill bacteria.[23] Their primary mechanism involves the inhibition of key enzymes required for bacterial DNA synthesis.[23][24]
-
DNA Gyrase and Topoisomerase IV Inhibition: In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is Topoisomerase IV. These enzymes are crucial for managing DNA supercoiling, replication, and chromosome segregation. By inhibiting them, quinolones cause breaks in the bacterial chromosome, leading to a rapid cessation of DNA synthesis and ultimately, cell death.[23][25]
-
Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to inhibit peptide deformylase, an essential bacterial enzyme involved in protein maturation that is absent in mammals, making it an attractive target for selective antibacterial agents.[26][27]
-
Membrane Disruption: The hydrophobic and aromatic nature of the quinoline ring can facilitate interactions with microbial cell membranes, compromising their integrity and permeability, which can contribute to cell lysis.[24]
Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial activity of a compound is determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound/Derivative Class | Microbial Strain | Strain Type | MIC Value (µg/mL) | Reference |
| Quinoline Derivative (11) | S. aureus | Gram-positive | 6.25 | [2] |
| Quinoline Derivative (62) | E. coli | Gram-negative | 3.125 - 6.25 (nmol/mL) | [2] |
| Quinoline-based amide (3c) | S. aureus | Gram-positive | 2.67 | [24] |
| Quinolinequinone (QQ1, QQ4, etc.) | S. aureus | Gram-positive | 1.22 (mg/L) | |
| Quinolinequinone (QQ10) | Candida albicans | Fungus | 1.22 (mg/L) | [28] |
| 6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) | Bacillus cereus | Gram-positive | 3.12 - 50 | [27] |
| Quinolidene-rhodanine conjugate (31) | M. tuberculosis H37Ra (active) | Acid-fast Bacteria | IC50 = 1.9 | [21] |
| Oxazino quinoline derivative (5d) | Various | G+ and G- | 0.125 - 8 |
Experimental Protocols
Evaluating the therapeutic potential of novel quinoline compounds requires a structured workflow of in vitro and in vivo assays.
Experimental Workflow: In Vitro Anticancer Screening
The initial assessment of anticancer activity typically involves screening compounds against a panel of cancer cell lines to determine their cytotoxicity.
Protocol 1: In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.[19]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well. The plates are then incubated for 24 hours in a humidified atmosphere (e.g., 37°C, 5% CO2) to allow for cell attachment.[19]
-
Compound Treatment: The culture medium is removed and replaced with fresh medium containing various concentrations of the quinoline compounds (typically in a serial dilution). A control group (vehicle only) and a blank (medium only) are included. The plates are incubated for an additional 48 to 72 hours.[19]
-
MTT Addition: A sterile MTT solution (e.g., 5 mg/mL in PBS) is added to each well (approximately 10% of the total volume) and the plates are incubated for another 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Analysis: The absorbance of the treated wells is compared to the untreated control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution Assay for MIC Determination
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A stock solution of the quinoline compound is prepared and serially diluted (usually two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), which corresponds to a known cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared bacterial or fungal suspension. A positive control well (inoculum without compound) and a negative control well (medium only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. The result can also be read using a plate reader.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijrpr.com [ijrpr.com]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijmphs.com [ijmphs.com]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 15. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Enoxacin - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Chemistry and Mechanism of Action of the Quinolone Antibacterials | Semantic Scholar [semanticscholar.org]
- 26. tandfonline.com [tandfonline.com]
- 27. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Action of Halogenated Quinolines: A Technical Guide
Abstract: Halogenated quinolines are a versatile class of heterocyclic compounds with a long history in medicine, demonstrating a broad spectrum of therapeutic activities. This technical guide provides an in-depth exploration of the core mechanisms of action for distinct classes of halogenated quinolines, including their roles as antimalarial, amebicidal, anticancer, antiviral, and antibacterial agents. The primary mechanisms discussed include the inhibition of heme detoxification in Plasmodium falciparum by 4-aminoquinolines like chloroquine, the disruption of protein synthesis by quinoline-4-methanols such as mefloquine, and the metal ion chelation and ionophore activity of 8-hydroxyquinolines like iodoquinol and clioquinol, which also underpins their anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the critical pathways and workflows to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction to Halogenated Quinolines
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry. The addition of halogen atoms (F, Cl, Br, I) to this core can significantly modulate the compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This has led to the development of several clinically significant halogenated quinolines. They are broadly categorized based on the substitution pattern on the quinoline ring, with the most prominent classes being 4-aminoquinolines (e.g., Chloroquine), quinoline-4-methanols (e.g., Mefloquine), and 8-hydroxyquinolines (e.g., Clioquinol, Iodoquinol).[1] Initially developed for infectious diseases like malaria and amebiasis, the therapeutic applications for these compounds have expanded, with significant research into their potential as anticancer and neuroprotective agents.[2][3] This guide elucidates the distinct and often multifaceted molecular mechanisms that drive their therapeutic effects.
Antimalarial Mechanisms of Action
The primary target for many quinoline-based antimalarials is the intraerythrocytic stage of the Plasmodium parasite, where it digests host hemoglobin for essential amino acids.[4][5] This process, however, releases large quantities of toxic free heme (ferriprotoporphyrin IX), which the parasite must neutralize to survive.[6][7]
The Plasmodium Heme Detoxification Pathway
Inside its acidic digestive vacuole, the parasite polymerizes the toxic soluble heme into a non-toxic, insoluble crystalline pigment called hemozoin.[6][8] This biocrystallization process is an essential detoxification pathway and a prime target for antimalarial drugs.[4][7][9] Several parasite-specific proteins, such as Heme Detoxification Protein (HDP) and Histidine-rich protein (HRP) II, are believed to mediate this process.[7][9]
4-Aminoquinolines (e.g., Chloroquine)
Chloroquine, a weak base, readily diffuses into the acidic digestive vacuole of the parasite, where it becomes protonated and trapped, accumulating to high concentrations.[8][10][11] Its primary antimalarial action stems from the inhibition of hemozoin formation.[12][13] Chloroquine binds to heme, forming a toxic complex that prevents the polymerization of heme into hemozoin.[8][14] This leads to the accumulation of toxic free heme, which damages parasite membranes, inhibits enzymes, and generates reactive oxygen species, ultimately causing parasite death.[8][10][15]
Quinoline-4-methanols (e.g., Mefloquine)
While early studies suggested mefloquine might also interfere with heme detoxification, its primary mechanism of action is now understood to be distinct from that of chloroquine.[14][16][17] Mefloquine acts as a blood schizonticide by targeting the 80S ribosome of the P. falciparum parasite, thereby inhibiting protein synthesis.[18][19] Cryo-electron microscopy has revealed that mefloquine binds to the GTPase-associated center on the ribosome, stalling translation and leading to parasite death.[18] This cytoplasmic site of action is consistent with resistance mechanisms involving the efflux of the drug from the parasite's cytoplasm.[19]
Amebicidal Mechanisms of Action (8-Hydroxyquinolines)
Halogenated 8-hydroxyquinolines, such as iodoquinol (diiodohydroxyquinoline) and clioquinol (5-chloro-7-iodo-8-quinolinol), are used to treat intestinal amebiasis caused by Entamoeba histolytica.[20][21] Their primary mechanism is believed to be the chelation of essential metal ions.[20][22]
By binding to and sequestering metal ions like ferrous iron (Fe²⁺), zinc (Zn²⁺), and copper (Cu²⁺), these drugs disrupt the function of essential metalloenzymes within the parasite.[2][20][22] This interference with critical metabolic pathways inhibits the growth and replication of the amoeba.[23] Iodoquinol is poorly absorbed from the gastrointestinal tract, allowing it to reach high concentrations in the intestinal lumen where it acts against both the trophozoite and cyst forms of the parasite.[24][25]
Anticancer Mechanisms of Action
The metal-binding properties of 8-hydroxyquinolines have led to their investigation as anticancer agents, with clioquinol being a prominent example.[26][27] Its anticancer activity is multifaceted, involving the disruption of several key cellular processes.[22][26]
-
Metal Ionophore Activity: Clioquinol acts as a zinc and copper ionophore, transporting these metal ions across cellular membranes and disrupting their intracellular homeostasis.[26][28]
-
Proteasome Inhibition: It inhibits the 26S proteasome, a complex responsible for degrading ubiquitinated proteins.[26][27][29] This leads to the accumulation of misfolded proteins and triggers apoptosis (programmed cell death).
-
Inhibition of Signaling Pathways: Clioquinol has been shown to suppress critical cancer-promoting signaling pathways, including NF-κB and mTOR.[27]
-
Induction of Apoptosis: Through mechanisms including proteasome inhibition and the generation of oxidative stress, clioquinol induces apoptosis in various cancer cell lines.[28]
Other Therapeutic Actions
Antiviral Action (e.g., Chloroquine)
Chloroquine exhibits broad-spectrum antiviral effects against some viruses. It functions by increasing the pH in late endosomes and lysosomes.[8] Since many viruses require a low pH environment to uncoat and release their genetic material into the host cell cytoplasm, this alkalinization of endosomal compartments effectively traps the virus and prevents infection.[8]
Antibacterial and Anti-biofilm Action
Emerging research has identified halogenated quinolines as a promising class of antibacterial agents, particularly against drug-resistant Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[30][31] A key finding is their ability to eradicate bacterial biofilms, which are notoriously tolerant to conventional antibiotics.[30] Synthetic modifications to the quinoline scaffold are being explored to optimize this activity.[30][31]
Quantitative Data Summary
The biological activity of halogenated quinolines is concentration-dependent. The following table summarizes representative quantitative data for clioquinol's anticancer effects, illustrating its potency in the low micromolar range across various cancer cell lines.
| Compound | Cancer Cell Line | Assay Type | IC₅₀ Value (μM) | Reference |
| Clioquinol | PC-3 (Prostate) | Cell Viability | ~2.5 | [32] |
| Clioquinol | DU145 (Prostate) | Cell Viability | ~5.0 | [32] |
| Clioquinol | MCF-7 (Breast) | Cell Viability | ~3.0 | [32] |
| Clioquinol | MDA-MB-231 (Breast) | Cell Viability | ~4.0 | [32] |
| Clioquinol | HCT116 (Colon) | Cell Viability | ~2.0 | [32] |
Note: IC₅₀ values can vary based on specific experimental conditions, including incubation time and cell density.
Key Experimental Protocols
Hemozoin Inhibition Assay (β-Hematin Formation Assay)
This assay spectrophotometrically measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from a heme solution, mimicking the process in the parasite's digestive vacuole.
Methodology:
-
A solution of hemin chloride is prepared in a suitable solvent like DMSO.
-
The test compound (halogenated quinoline) at various concentrations is added to the hemin solution in a microplate.
-
The polymerization reaction is initiated by adding an acidic buffer (e.g., sodium acetate, pH 4.8) and the plate is incubated.
-
After incubation, the plate is centrifuged to pellet the insoluble β-hematin.
-
The supernatant, containing unpolymerized heme, is transferred to a new plate.
-
The amount of soluble heme is quantified by measuring its absorbance (e.g., at 405 nm) after complexing it with pyridine. The degree of inhibition is calculated relative to a no-drug control.[7]
Proteasome Inhibition Assay
This assay uses a fluorogenic substrate to measure the chymotrypsin-like activity of the 20S or 26S proteasome in the presence of an inhibitor.
Methodology:
-
Cell lysates containing active proteasomes or purified 26S proteasome are prepared.
-
The test compound (e.g., clioquinol) is pre-incubated with the lysate or purified enzyme.
-
A specific fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) is added.
-
The reaction is incubated at 37°C.
-
Proteasome activity cleaves the substrate, releasing a fluorescent molecule (AMC).
-
The increase in fluorescence over time is measured using a plate reader. A reduction in the rate of fluorescence increase compared to a control indicates proteasome inhibition.[27]
Conclusion
The halogenated quinolines represent a structurally simple but mechanistically diverse class of therapeutic agents. Their actions range from targeting unique parasitic metabolic pathways, such as heme detoxification in Plasmodium, to modulating fundamental cellular processes like protein synthesis, metal ion homeostasis, and protein degradation. The ability of compounds like clioquinol to engage multiple targets simultaneously underlies their potent anticancer activity and highlights the potential for drug repurposing. A thorough understanding of these core mechanisms is crucial for overcoming resistance, mitigating toxicity, and guiding the rational design of the next generation of quinoline-based therapeutics for a wide array of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. pnas.org [pnas.org]
- 5. memoireonline.com [memoireonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Heme Detoxification in the Malaria Parasite: A Target for Antimalarial Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chloroquine - Wikipedia [en.wikipedia.org]
- 9. openscholarship.wustl.edu [openscholarship.wustl.edu]
- 10. pharmacyfreak.com [pharmacyfreak.com]
- 11. Chloroquine | PPTX [slideshare.net]
- 12. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinolines interfere with heme-mediated activation of artemisinins [elifesciences.org]
- 14. Ferriprotoporphyrin IX, phospholipids, and the antimalarial actions of quinoline drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mefloquine | PPTX [slideshare.net]
- 17. researchgate.net [researchgate.net]
- 18. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 19. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Iodoquinol | Johns Hopkins ABX Guide [hopkinsguides.com]
- 21. Diiodohydroxyquinoline - Wikipedia [en.wikipedia.org]
- 22. What is the mechanism of Clioquinol? [synapse.patsnap.com]
- 23. What is the mechanism of Diiodohydroxyquinoline? [synapse.patsnap.com]
- 24. Iodoquinol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 25. youtube.com [youtube.com]
- 26. Feasibility of Repurposing Clioquinol for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to 8-Bromo-4-chloro-2-methylquinoline for Researchers and Drug Development Professionals
An Overview of a Versatile Heterocyclic Building Block
8-Bromo-4-chloro-2-methylquinoline is a halogenated quinoline derivative that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring bromo, chloro, and methyl groups on the quinoline core, provides multiple reactive sites for the synthesis of a diverse range of more complex molecules. This technical guide offers a comprehensive overview of its commercial availability, physicochemical properties, and its potential applications in the development of novel therapeutic agents, supported by representative experimental protocols and an exploration of relevant biological pathways.
Commercial Availability
A number of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes some of the key commercial suppliers.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Additional Information |
| Sigma-Aldrich | 1201-07-6 | C₁₀H₇BrClN | 256.53 | Available as "AldrichCPR" grade.[1] |
| Santa Cruz Biotechnology | 1201-07-6 | C₁₀H₇BrClN | 256.53 | Offered for proteomics research.[2] |
| Smolecule | 1201-07-6 | C₁₀H₇BrClN | 256.52 | In stock and available for purchase. |
| Shandong Mopai Biotechnology Co., LTD | 1201-07-6 | C₁₀H₇BrClN | - | Available with a reported purity of 99%. |
| Fisher Scientific | 1201-07-6 | - | - | Distributes the Sigma-Aldrich product. |
| BenchChem | 1201-07-6 | C₁₀H₇BrClN | - | For research use only.[3] |
Physicochemical and Spectral Data
The structural and physical properties of this compound are foundational to its application in chemical synthesis.
| Property | Value |
| CAS Number | 1201-07-6[1][2] |
| Molecular Formula | C₁₀H₇BrClN[1][2] |
| Molecular Weight | 256.53 g/mol [1][2] |
| Physical Form | Solid[1] |
| InChI Key | SDVHWORPDUOWDV-UHFFFAOYSA-N[1] |
| SMILES | Cc1cc(Cl)c2cccc(Br)c2n1[1] |
| Predicted XlogP | 3.9[4] |
Potential Therapeutic Applications and Biological Activity
While specific biological activity data for this compound is not extensively published, the broader class of quinoline derivatives is well-documented for a range of therapeutic effects, including anticancer and antibacterial properties. The presence of halogen atoms on the quinoline ring is often associated with enhanced biological activity.
Anticancer Potential
Numerous studies have demonstrated the cytotoxic effects of quinoline derivatives against a variety of cancer cell lines. The proposed mechanisms of action are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.
Representative Anticancer Activity of Halogenated Quinoline Derivatives (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 11 (5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline) | C6 (rat glioblastoma) | 15.4 | [5] |
| HeLa (human cervical cancer) | 26.4 | [5] | |
| HT29 (human colorectal adenocarcinoma) | 15.0 | [5] | |
| Compound 12e (quinoline-chalcone derivative) | MGC-803 (human gastric cancer) | 1.38 | [6] |
| HCT-116 (human colorectal carcinoma) | 5.34 | [6] | |
| MCF-7 (human breast adenocarcinoma) | 5.21 | [6] | |
| Compound 13 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline) | MDA-MB-468 (human breast cancer) | - | [7] |
| Compound 91b1 (a novel quinoline derivative) | A549 (human lung carcinoma) | 15.38 | [8] |
| AGS (human gastric adenocarcinoma) | 4.28 | [8] | |
| KYSE150 (human esophageal squamous cell carcinoma) | 4.17 | [8] | |
| KYSE450 (human esophageal squamous cell carcinoma) | 1.83 | [8] |
Antibacterial Potential
Quinolone and fluoroquinolone antibiotics are a well-established class of antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The halogenated quinoline scaffold of this compound suggests its potential as a precursor for novel antibacterial compounds.
Representative Antibacterial Activity of a Quinoline Derivative (MIC values in µg/mL)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 11 (a novel quinoline derivative) | S. aureus | 6.25 | [9] |
Key Signaling Pathways
The anticancer activity of many quinoline derivatives has been attributed to their ability to modulate critical cellular signaling pathways. One of the most frequently implicated is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[6][10]
Experimental Protocols
The following are representative experimental protocols for the synthesis of a related quinoline compound and for the in vitro evaluation of anticancer and antibacterial activities. These protocols can be adapted for studies involving this compound.
Representative Synthesis of a Halogenated Quinoline Derivative
This protocol describes a general method for the synthesis of a halogenated quinoline, which can be adapted for this compound.
Step 1: Synthesis of 4-hydroxy-2-methylquinoline
-
In a reaction vessel, combine 2-aminoacetophenone and diethyl malonate.
-
Heat the mixture under reflux in the presence of a suitable solvent (e.g., ethanol) and a catalytic amount of a base (e.g., sodium ethoxide).
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a weak acid.
-
Collect the precipitated solid by filtration, wash with a suitable solvent, and dry to yield the 4-hydroxy-2-methylquinoline intermediate.
Step 2: Chlorination to 4-chloro-2-methylquinoline
-
Suspend the 4-hydroxy-2-methylquinoline in phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium carbonate) until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
Step 3: Bromination to this compound
-
Dissolve the 4-chloro-2-methylquinoline in a suitable solvent (e.g., acetic acid).
-
Add a brominating agent (e.g., N-bromosuccinimide or bromine) portion-wise at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and collect the precipitate.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Antibacterial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate with broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion
This compound is a synthetically versatile compound with significant potential as a scaffold for the development of novel anticancer and antibacterial agents. Its utility is underscored by the well-documented biological activities of the broader quinoline class of molecules. The experimental protocols and pathway information provided in this guide offer a foundational resource for researchers looking to explore the therapeutic potential of this and related compounds. Further investigation into the specific biological targets and mechanisms of action of this compound derivatives is warranted to fully realize their potential in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway [mdpi.com]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine Suppresses Colorectal Cancer Progression via Targeting CHKA and PFKM to inhibit the PI3K/AKT Pathway and the Warburg Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Quinoline Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1] These nitrogen-containing heterocyclic compounds are integral to the development of anticancer, antimalarial, antibacterial, and anti-inflammatory drugs.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives, with a focus on established methods amenable to laboratory-scale preparation and derivatization for drug discovery programs.
Introduction to Quinoline Synthesis
The synthesis of the quinoline scaffold can be achieved through several classic named reactions, each offering a unique pathway to a variety of substituted derivatives. The most prominent among these are the Friedländer annulation, the Skraup synthesis, and the Doebner-von Miller reaction.[1] Modern adaptations of these methods, particularly the use of microwave irradiation, have significantly improved reaction efficiency, offering shorter reaction times and higher yields.[4][5]
Comparative Data of Quinoline Synthesis Methods
The choice of synthetic route depends on the desired substitution pattern, available starting materials, and reaction conditions. Below is a summary of quantitative data for different methods, providing a comparative overview to aid in method selection.
| Synthesis Method | Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| Friedländer Annulation | 2-Aminobenzophenone, Acetylacetone | Copper-based MOF, Toluene, 100 °C | 2 h | High | [6] |
| 2-Aminoaryl aldehyde/ketone, α-Methylene ketone/aldehyde | ZrCl₄, EtOH/H₂O (1:1), 60 °C | 1.5 h | 92 | [6] | |
| o-Aminobenzaldehyde, Acetaldehyde | Alkali | - | - | [3] | |
| Skraup Synthesis | Aniline, Glycerol, Nitrobenzene | H₂SO₄ | - | 84-91 | [7] |
| 2,6-Diaminotoluene, Glycerol, Arsenic(V) oxide | H₂SO₄, Microwave Irradiation | - | - | [8] | |
| 6-Nitrocoumarin, Glycerol | H₂SO₄, 145-170 °C | 6 h | 14 | [9] | |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl compound | Lewis acids (e.g., SnCl₄) or Brønsted acids (e.g., HCl) | - | - | [10] |
| 2,3-Dimethylaniline, Methyl (3E)-2-oxo-4-phenylbut-3-enoate | TFA, Reflux | - | - | [11] | |
| Microwave-Assisted | Isatin, Ketone, Potassium hydroxide | 20% aqueous ethanol, Microwave Irradiation (12.5 min) | 12.5 min | 50 | [12] |
| 2-Phenylquinoline-4-carboxylic acid, Ethanol, H₂SO₄ | Microwave Irradiation (10 min) | 10 min | 94 | [12] |
Experimental Protocols
Friedländer Annulation Synthesis of a Polysubstituted Quinoline
This protocol describes the synthesis of a polysubstituted quinoline using a Lewis acid catalyst, a common and efficient method for generating diverse quinoline derivatives.[6]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
α-Methylene ketone (1.2 mmol)
-
Zirconium tetrachloride (ZrCl₄) (10 mol%)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 mmol) and the α-methylene ketone (1.2 mmol) in a 1:1 mixture of ethanol and water (5 mL).
-
Add ZrCl₄ (10 mol%) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 1.5 hours.[6]
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield the pure polysubstituted quinoline.
Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids
This protocol outlines a rapid and efficient synthesis of quinoline-4-carboxylic acids from isatins and ketones using microwave irradiation.[12]
Materials:
-
Isatin (or substituted isatin) (3.4 mmol)
-
Ketone (8.6 mmol)
-
Potassium hydroxide (11 mmol)
-
20% Aqueous ethanol
-
Acetic acid
-
Microwave-safe sealed reaction vessel
-
Microwave reactor
Procedure:
-
In a microwave-safe sealed Teflon vessel, combine the isatin (3.4 mmol), ketone (8.6 mmol), and potassium hydroxide (0.63 g, 11 mmol) in 20% aqueous ethanol (2 mL).[12]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 12.5 minutes.[12]
-
After irradiation, allow the vessel to cool to room temperature.
-
Acidify the reaction mixture with acetic acid.
-
Collect the precipitated product by filtration.
-
Recrystallize the product from ethanol or a methanol-chloroform mixture to obtain the pure quinoline-4-carboxylic acid.
Visualizations
Experimental Workflow for Friedländer Annulation
Caption: A generalized experimental workflow for the Friedländer synthesis of quinoline derivatives.
Quinoline Derivatives Targeting the PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives have been identified as potent inhibitors of key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.[12] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[12][13]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.
References
- 1. iipseries.org [iipseries.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmphs.com [ijmphs.com]
- 9. researchgate.net [researchgate.net]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Bromo-4-chloro-2-methylquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloro-2-methylquinoline is a versatile heterocyclic compound that serves as a valuable building block in medicinal chemistry. Its substituted quinoline core is a "privileged scaffold" known to interact with a wide range of biological targets. The presence of reactive bromo and chloro substituents at positions 8 and 4, respectively, allows for diverse chemical modifications, making it an ideal starting material for the synthesis of compound libraries for drug discovery.[1] Research has indicated its potential in the development of novel anticancer and antimicrobial agents.[2] The strategic functionalization of this scaffold enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for various therapeutic targets.
Key Applications in Medicinal Chemistry
Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and infectious diseases. The key to its utility lies in the differential reactivity of the halogen substituents. The chloro group at the 4-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing the introduction of various amine and alkoxy functionalities.[1] The bromo group at the 8-position is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, for the installation of aryl, heteroaryl, or amino moieties.[1]
Anticancer Activity
Quinoline derivatives are known to target several signaling pathways implicated in cancer progression, including those mediated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphatidylinositol 3-kinase (PI3K)/Akt.
Potential Signaling Pathways Targeted by Derivatives of this compound:
-
EGFR Signaling Pathway: Inhibition of EGFR, a receptor tyrosine kinase, can block downstream signaling cascades like the Ras/Raf/MEK/ERK pathway, which is crucial for cancer cell proliferation.
-
VEGFR Signaling Pathway: Targeting VEGFR, another receptor tyrosine kinase, can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
-
PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, survival, and proliferation. Its inhibition is a key strategy in cancer therapy.[3]
While specific IC50 values for direct derivatives of this compound are not extensively reported in publicly available literature, the following table presents data for structurally related brominated quinoline compounds to illustrate their potential as anticancer agents.
Table 1: Anticancer Activity of Representative Bromo-Substituted Quinoline Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 5,7-Dibromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 12.3 (µg/mL) | [4] |
| 2 | 7-Bromo-8-hydroxyquinoline | C6 (rat glioblastoma) | 25.6 (µg/mL) | [4] |
| 3 | 6,8-Dibromo-5-nitroquinoline | HT29 (human colon adenocarcinoma) | 26.2 | [5] |
| 4 | 6,8-Dibromo-5-nitroquinoline | HeLa (human cervical cancer) | 24.1 | [5] |
| 5 | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | HT29 (human colon adenocarcinoma) | 15.0 | [5] |
Antimicrobial Activity
The quinoline scaffold is also a well-established pharmacophore in antimicrobial agents. Derivatives can exert their effects through mechanisms such as the inhibition of bacterial DNA gyrase and topoisomerase IV. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative quinoline derivatives against various microbial strains.
Table 2: Antimicrobial Activity of Representative Quinoline Derivatives
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| 6 | A quinoline-sulfonamide hybrid | E. coli | 128 | |
| 7 | An oxazino quinoline derivative | S. epidermidis | - | |
| 8 | A 2-arylquinoline derivative | MRSA (ATCC 33591) | 3.0 | [6] |
| 9 | A 4-hydroxy-2-quinolone with a nonyl side chain | A. flavus | 1.05 | [7] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of derivatives from this compound and for the evaluation of their biological activity.
Synthesis Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
This protocol describes the synthesis of 4-amino-8-bromo-2-methylquinoline derivatives.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, morpholine)
-
Solvent (e.g., ethanol, N,N-Dimethylformamide (DMF))
-
Base (e.g., potassium carbonate, triethylamine) (optional)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the desired amine (1.1-1.5 equivalents). If the amine is a salt, add a base (2-3 equivalents).
-
Heat the reaction mixture to reflux (typically 80-120 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain the desired 4-substituted-8-bromo-2-methylquinoline derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 8-Position
This protocol describes the synthesis of 8-aryl-4-chloro-2-methylquinoline derivatives.
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and hotplate
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid/ester (1.2-1.5 equiv.), the palladium catalyst (2-5 mol%), and the base (2-3 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Assay Protocols
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general method to determine the IC50 value of a synthesized derivative against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Synthesized quinoline derivative (dissolved in DMSO)
-
Kinase activity detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized compound in DMSO.
-
In the wells of the assay plate, add the kinase, substrate, and the synthesized compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced (or ATP remaining) using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a microbial strain.
Materials:
-
Synthesized quinoline derivative
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Multichannel pipette
-
Incubator
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in the broth medium.
-
Prepare a standardized inoculum of the microbial strain according to CLSI or EUCAST guidelines.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (or longer for slow-growing organisms).
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Visualizations
The following diagrams illustrate key experimental workflows and a representative signaling pathway that can be targeted by derivatives of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 8-Bromo-4-chloro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling functionalization of 8-Bromo-4-chloro-2-methylquinoline. This versatile building block offers multiple reaction sites, enabling the synthesis of a diverse range of substituted quinoline derivatives for applications in medicinal chemistry, materials science, and organic synthesis.[1][2][3]
Introduction to Reactivity and Regioselectivity
This compound possesses two distinct halogenated positions amenable to palladium-catalyzed cross-coupling reactions: a chloro group at the 4-position and a bromo group at the 8-position. The inherent electronic properties of the quinoline ring system and the nature of the carbon-halogen bonds dictate the relative reactivity of these sites.
Generally, in palladium-catalyzed reactions, the reactivity of halogens follows the order I > Br > Cl. However, in dihalogenated quinolines, the C4-position is often more activated towards nucleophilic attack and oxidative addition to a palladium(0) center compared to other positions. Therefore, under standard cross-coupling conditions, reactions are expected to occur preferentially at the C4-chloro position. However, the use of sterically hindered phosphine ligands can sometimes alter this selectivity, favoring reaction at the C8-bromo position. Careful selection of the catalyst, ligand, and reaction conditions is therefore crucial to achieve the desired regioselectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the quinoline core and various aryl or vinyl boronic acids.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Expected Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid (R-B(OH)₂) | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos (2) | K₃PO₄ | t-BuOH/H₂O | 100 | 10 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ / XPhos (3) | K₃PO₄ | Toluene | 110 | 12 | 80-90 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), the palladium catalyst (as specified in the table), and the base (2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask via syringe.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-aryl-8-bromo-2-methylquinoline.
Heck Reaction
The Heck reaction enables the arylation of alkenes, providing a powerful tool for the synthesis of substituted styrenes and other vinyl derivatives from this compound.
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Expected Quantitative Data for Heck Reaction
| Entry | Alkene | Palladium Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | NaOAc | DMA | 120 | 20 | 65-75 |
| 4 | Cyclohexene | Pd(OAc)₂ (2) / PCy₃ (4) | K₂CO₃ | Dioxane | 110 | 24 | 60-70 |
Experimental Protocol: General Procedure for Heck Reaction
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst, and the base (1.5 mmol).
-
The tube is evacuated and backfilled with an inert gas.
-
Add the anhydrous solvent to the reaction mixture.
-
The reaction is heated to the specified temperature with stirring for the indicated duration.
-
After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite to remove the palladium black.
-
The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield the desired 4-alkenyl-8-bromo-2-methylquinoline.
Sonogashira Coupling
The Sonogashira coupling provides a straightforward method for the alkynylation of the quinoline core, leading to the formation of valuable intermediates for further synthetic transformations.
General Reaction Scheme
Caption: General scheme of the Sonogashira coupling reaction.
Expected Quantitative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 8 | 80-90 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 80 | 12 | 75-85 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | DMF | 70 | 10 | 85-95 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Dioxane | 90 | 16 | 70-80 |
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a degassed solution of this compound (1.0 mmol) in the specified solvent, add the terminal alkyne (1.2 mmol), the palladium catalyst, the copper(I) co-catalyst, and the base under an inert atmosphere.
-
The reaction mixture is stirred at the indicated temperature for the specified time.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography on silica gel to give the 4-alkynyl-8-bromo-2-methylquinoline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, enabling the synthesis of various amino-substituted quinolines.
General Reaction Scheme
Caption: General scheme of the Buchwald-Hartwig amination.
Expected Quantitative Data for Buchwald-Hartwig Amination
| Entry | Amine | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 75-85 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | 80-85 |
| 4 | Pyrrolidine | Pd(OAc)₂ (2) | DavePhos (4) | LiHMDS | THF | 70 | 12 | 85-95 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
An oven-dried resealable Schlenk tube is charged with the palladium source, the ligand, and the base.
-
The tube is evacuated and backfilled with argon.
-
This compound (1.0 mmol), the amine (1.2 mmol), and the anhydrous solvent are added via syringe.
-
The tube is sealed and the mixture is heated in an oil bath at the specified temperature for the indicated time.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a plug of silica gel.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired 4-amino-8-bromo-2-methylquinoline derivative.
Cyanation Reaction
The palladium-catalyzed cyanation introduces a nitrile group onto the quinoline scaffold, which can be a precursor for various other functional groups such as carboxylic acids, amides, and amines.
General Reaction Scheme
Caption: General scheme of the cyanation reaction.
Expected Quantitative Data for Cyanation Reaction
| Entry | Cyanide Source | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Zn(CN)₂ | Pd(dppf)Cl₂ (5) | - | DMF | 120 | 12 | 70-80 |
| 2 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | dppf (4) | DMA | 130 | 18 | 75-85 |
| 3 | CuCN | Pd(PPh₃)₄ (5) | - | NMP | 150 | 24 | 60-70 |
Experimental Protocol: General Procedure for Cyanation
-
In a glovebox, a reaction vial is charged with this compound (1.0 mmol), the cyanide source (0.6 mmol for Zn(CN)₂ or 0.25 mmol for K₄[Fe(CN)₆]), the palladium catalyst, and the ligand (if required).
-
The vial is sealed, removed from the glovebox, and the anhydrous solvent is added via syringe.
-
The reaction mixture is heated to the specified temperature and stirred for the indicated time.
-
After cooling, the reaction is quenched with aqueous sodium bicarbonate and diluted with ethyl acetate.
-
The mixture is filtered through celite, and the organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 8-bromo-4-cyano-2-methylquinoline.
Experimental Workflow Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
References
Synthesis of Novel Anticancer Agents from 8-Bromo-4-chloro-2-methylquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel anticancer agents utilizing 8-Bromo-4-chloro-2-methylquinoline as a key starting material. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential in the development of anticancer therapeutics.[1][2][3][4] The presence of both a bromo and a chloro substituent on the this compound core offers versatile handles for molecular elaboration, enabling the synthesis of a diverse library of compounds for anticancer screening.[5]
Key Synthetic Strategies
The functionalization of the this compound scaffold can be strategically achieved through two primary reaction types:
-
Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: The chloro group at the 4-position is highly susceptible to nucleophilic displacement by various nucleophiles, particularly amines. This reaction is a well-established method for generating libraries of 4-aminoquinoline derivatives, a class of compounds known for their potential anticancer activity.[6]
-
Palladium-Catalyzed Cross-Coupling Reactions at the C8-Position: The bromo substituent at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl moieties, significantly increasing the chemical diversity of the synthesized compounds.[5][7]
These two strategies can be employed in a sequential manner to generate a wide array of novel disubstituted 2-methylquinoline derivatives.
Experimental Workflow
The general workflow for the synthesis and evaluation of novel anticancer agents from this compound is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-8-bromo-2-methylquinoline Derivatives via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of 4-amino-8-bromo-2-methylquinoline derivatives through the reaction of this compound with various primary or secondary amines.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline, piperidine, morpholine)
-
Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide (DMF))
-
Acid catalyst (e.g., concentrated HCl, optional)
-
Base for workup (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in the chosen solvent.
-
Add the desired amine (1.1 to 2.0 equivalents). If the amine is a salt, it may be necessary to add a base to liberate the free amine. For less reactive amines, a catalytic amount of acid may be added.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-8-bromo-2-methylquinoline derivative.
Protocol 2: Synthesis of 4-Chloro-8-aryl-2-methylquinoline Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol outlines the synthesis of 4-chloro-8-aryl-2-methylquinoline derivatives by the palladium-catalyzed Suzuki-Miyaura reaction of this compound with various arylboronic acids.
Materials:
-
This compound
-
Appropriate arylboronic acid or arylboronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a degassed reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80°C to 120°C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-chloro-8-aryl-2-methylquinoline derivative.[8]
Data Presentation: Anticancer Activity
The synthesized novel quinoline derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of the compounds. The data should be summarized in a clear and structured table for easy comparison.
Table 1: In Vitro Anticancer Activity of Novel 2-Methylquinoline Derivatives
| Compound ID | R¹ (at C4) | R² (at C8) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT116 (Colon Cancer) |
| Parent | -Cl | -Br | >100 | >100 | >100 |
| 1a | -NH-Ph | -Br | Data | Data | Data |
| 1b | -N(CH₃)₂ | -Br | Data | Data | Data |
| 2a | -Cl | -Ph | Data | Data | Data |
| 2b | -Cl | -4-MeO-Ph | Data | Data | Data |
| 3a | -NH-Ph | -Ph | Data | Data | Data |
| 3b | -NH-Ph | -4-MeO-Ph | Data | Data | Data |
| Doxorubicin | (Reference) | (Reference) | Data | Data | Data |
Data to be filled with experimental results.
Potential Signaling Pathways Targeted by Quinoline Derivatives
Quinoline-based anticancer agents have been shown to exert their therapeutic effects by modulating various signaling pathways critical for cancer cell growth, proliferation, and survival. The novel derivatives synthesized from this compound could potentially target one or more of these pathways.
The synthesized compounds can be further investigated to elucidate their precise mechanism of action, which may involve the inhibition of key kinases like EGFR, HER2, and PI3K, disruption of microtubule dynamics, or interference with DNA replication through topoisomerase inhibition.[1][8][9] These studies are crucial for the rational design and development of more potent and selective anticancer agents.
References
- 1. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | RUO | Supplier [benchchem.com]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application of 8-Bromo-4-chloro-2-methylquinoline in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Bromo-4-chloro-2-methylquinoline is a versatile heterocyclic building block with significant potential in the synthesis of novel dyes and fluorescent probes. Its unique trifunctional nature, featuring reactive sites at the 4-chloro, 8-bromo, and 2-methyl positions, allows for a variety of chemical modifications to develop sophisticated chromophores and fluorophores. The quinoline scaffold itself is a key component in many dyes and biologically active molecules, known for its rigid, planar structure that can facilitate strong intramolecular charge transfer (ICT) and exhibit desirable photophysical properties.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluorescent dyes, drawing upon established synthetic methodologies for quinoline derivatives.
Key Synthetic Strategies
The primary strategies for transforming this compound into dye molecules involve the selective functionalization of the chloro and bromo substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 8-position is an ideal handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of various auxochromes and the extension of the π-conjugated system, which are crucial for tuning the color and fluorescence properties of the resulting dyes.
A logical workflow for the synthesis of dyes from this compound is to first perform a nucleophilic substitution at the 4-position, followed by a cross-coupling reaction at the 8-position. This sequential approach allows for the introduction of two different functionalities, providing a high degree of molecular diversity.
Application Notes and Protocols: A High-Throughput Workflow for the Creation of a Quinoline-Based Compound Library
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The development of diverse libraries of quinoline-based compounds is crucial for screening and identifying novel lead candidates in drug discovery.[2][4] This document provides a detailed experimental workflow for the efficient synthesis, purification, and analysis of a library of quinoline-based compounds, tailored for a high-throughput environment. The workflow is centered around the versatile Friedländer annulation reaction, a classic and reliable method for quinoline synthesis.[5][6][7]
Overall Experimental Workflow
The creation of a quinoline-based compound library involves a multi-step process that begins with the selection of diverse starting materials and proceeds through synthesis, purification, and analysis, culminating in a collection of compounds ready for biological screening.
Caption: High-level workflow for quinoline library generation.
Library Synthesis via Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form a quinoline.[7] This method is highly adaptable for creating libraries due to the commercial availability of diverse starting materials.[5] The reaction can be catalyzed by acids or bases and can be performed under solvent-free or microwave-assisted conditions to improve efficiency.[6][7]
Synthesis Logical Diagram
The combinatorial nature of the library synthesis is achieved by reacting a set of 2-aminoaryl ketones with a set of α-methylene ketones in a parallel format.
Caption: Combinatorial synthesis approach for the library.
Experimental Protocol: Parallel Synthesis
This protocol describes the synthesis of a 96-compound library in a 96-well reactor block.
Materials:
-
12 different 2-aminoaryl ketones (0.1 M stock solutions in DMSO).
-
8 different α-methylene ketones (0.12 M stock solutions in DMSO).
-
p-Toluenesulfonic acid (p-TsOH) catalyst (0.02 M stock solution in DMSO).
-
96-well reactor block with reflux condensers.
-
Automated liquid handler or multichannel pipette.
Procedure:
-
Reagent Dispensing: Using an automated liquid handler, dispense 200 µL of each of the 12 2-aminoaryl ketone stock solutions into the 8 wells of each corresponding column of the 96-well plate (e.g., Ketone A1 in all wells of column 1).
-
Dispense 200 µL of each of the 8 α-methylene ketone stock solutions into the 12 wells of each corresponding row (e.g., Ketone B1 in all wells of row A).
-
Dispense 100 µL of the p-TsOH catalyst stock solution into each well.
-
Reaction: Seal the reactor block and heat to 120°C with stirring for 12-18 hours. Monitor reaction completion by taking a small aliquot from a few test wells for LC-MS analysis.
-
Work-up: After cooling to room temperature, add 500 µL of ethyl acetate to each well.
-
Add 500 µL of saturated sodium bicarbonate solution to each well to quench the reaction.
-
Mix thoroughly and allow the layers to separate.
-
Collect the organic layer from each well and transfer to a new 96-well plate for purification.
Representative Synthesis Data
The following table summarizes expected outcomes for a small subset of the library.
| Compound ID | 2-Aminoaryl Ketone | α-Methylene Ketone | Reaction Time (h) | Yield (%) |
| QL-A1B1 | 2-aminobenzophenone | Acetone | 12 | 85 |
| QL-A1B2 | 2-aminobenzophenone | Cyclohexanone | 14 | 78 |
| QL-A2B1 | 2-aminoacetophenone | Acetone | 12 | 91 |
| QL-A2B2 | 2-aminoacetophenone | Cyclohexanone | 15 | 82 |
High-Throughput Purification
Purification of large compound libraries requires efficient and automated methods to remove unreacted starting materials and byproducts.[8][9] Automated parallel flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) with mass-based fraction collection are the methods of choice.[10]
Protocol: Automated Parallel Flash Chromatography
Instrumentation:
-
Automated parallel flash chromatography system with a 96-well plate autosampler.
-
Pre-packed silica gel cartridges.
Procedure:
-
Sample Preparation: Concentrate the organic extracts from the synthesis step to dryness in a 96-well plate. Re-dissolve each well in a minimal amount of dichloromethane (DCM).
-
Method Development: Develop a suitable gradient elution method using a representative compound (e.g., Hexane:Ethyl Acetate gradient).
-
Execution: Program the automated system to inject each sample onto a dedicated silica cartridge.
-
Run the gradient method for each sample in parallel.
-
Collect the fractions corresponding to the product peak (identified by UV detection) into a 96-well collection plate.
-
Post-Purification: Evaporate the solvent from the collection plate to yield the purified compounds.
Purification Efficiency Data
| Compound ID | Crude Purity (LC-MS, %) | Purified Purity (LC-MS, %) | Recovery (%) |
| QL-A1B1 | 75% | >98% | 90 |
| QL-A1B2 | 70% | >95% | 88 |
| QL-A2B1 | 82% | >99% | 92 |
| QL-A2B2 | 78% | >97% | 89 |
Library Quality Control and Analysis
Rigorous quality control is essential to ensure the identity, purity, and concentration of each compound in the library before screening.[8][11] High-throughput analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard.[11]
Protocol: Analytical LC-MS
Instrumentation:
-
HPLC system with a UV detector and coupled to a Mass Spectrometer (MS).[11]
-
Autosampler compatible with 96-well plates.
Procedure:
-
Sample Preparation: Prepare a dilute solution of each purified compound (approx. 1 mg/mL) in a 96-well plate using an appropriate solvent like acetonitrile.[11]
-
LC-MS Analysis:
-
Data Processing: Automate the data analysis to determine the purity of each compound by integrating the area of the product peak and to confirm its identity by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight.
Summary of Analytical Data
| Compound ID | Retention Time (min) | Purity (UV @ 225nm, %) | [M+H]⁺ Calculated | [M+H]⁺ Observed |
| QL-A1B1 | 5.8 | 98.5 | 220.10 | 220.11 |
| QL-A1B2 | 6.5 | 96.2 | 260.13 | 260.14 |
| QL-A2B1 | 4.9 | 99.1 | 158.08 | 158.09 |
| QL-A2B2 | 5.7 | 97.8 | 198.11 | 198.12 |
Conclusion
This application note outlines a robust and efficient workflow for the generation of a diverse library of quinoline-based compounds. By combining the versatility of the Friedländer annulation with high-throughput parallel synthesis and purification techniques, researchers can rapidly produce large numbers of compounds. The integrated quality control steps ensure that the final library is of high purity and structural integrity, making it a valuable resource for hit identification in drug discovery programs.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijfmr.com [ijfmr.com]
- 4. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. wiley.com [wiley.com]
- 9. Combinatorial chemistry - Wikipedia [en.wikipedia.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. nuvisan.com [nuvisan.com]
Application Notes and Protocols for In Vitro Biological Activity Testing of Quinoline Compounds
Introduction
Quinoline, a heterocyclic aromatic compound, forms the structural backbone of many synthetic compounds with a wide array of biological activities.[1] Derivatives of the quinoline scaffold are prominent in medicinal chemistry due to their proven efficacy as anticancer, antimicrobial, and antimalarial agents.[2][3][4] The evaluation of these biological activities relies on robust and reproducible in vitro assays. These assays are fundamental in the initial stages of drug discovery for screening compound libraries, determining potency, and elucidating mechanisms of action. This document provides detailed application notes and standardized protocols for key in vitro assays used to assess the biological activities of quinoline compounds, tailored for researchers, scientists, and drug development professionals.
Anticancer Activity of Quinoline Compounds
Application Note:
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways, leading to the inhibition of cancer cell proliferation and the induction of apoptosis (programmed cell death).[1][5] A primary and essential step in evaluating the anticancer potential of novel quinoline compounds is to determine their cytotoxic effects on various cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and proliferation.[2] This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[2] Some quinoline derivatives have been shown to induce apoptosis by activating both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, which involve the activation of key executioner proteins called caspases.[1][6]
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for screening the anticancer potential of quinoline compounds.
Protocol 1: MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for evaluating the cytotoxic effects of chemical compounds on cultured cancer cells.[2][7][8]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[2]
Materials and Reagents:
-
Cells: Desired cancer cell lines (e.g., MCF-7, A549, HeLa).[2][10]
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[2]
-
Test Compounds: Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO).
-
MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and store at -20°C, protected from light.[2][9]
-
Solubilization Solution: Anhydrous DMSO or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl.[2]
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Multichannel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[5][8]
-
Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium. Remove the old medium from the plates and add 100 µL of medium containing various concentrations of the test compounds. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent (e.g., DMSO) used for the test compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only (no cells) for background absorbance. Incubate the plates for a desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Incubation: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.[8]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[8] Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.[9]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to correct for background absorbance.[2][9]
-
Data Analysis: The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100 The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve of compound concentration versus cell viability.
-
Data Presentation: In Vitro Cytotoxicity of Quinoline Derivatives (IC50)
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 91b1 | A549 | Lung Carcinoma | 9.85 ± 0.78 | [5] |
| 91b1 | AGS | Gastric Adenocarcinoma | 10.15 ± 0.92 | [5] |
| Anlotinib | PC-9 | Non-Small Cell Lung Cancer | 8.06 ± 1.2 | [5] |
| DFIQ | H1299 | Non-Small Cell Lung Cancer | 4.16 (24h), 2.31 (48h) | [11][12] |
| 12c | MCF-7 | Breast Cancer | 0.010 | [13] |
| 12c | HL-60 | Leukemia | 0.018 | [13] |
| K2, K3, K4 | Lung Cancer Cell Lines | Lung Cancer | Good Activity | [14] |
| QH-17 | MCF-7 | Breast Cancer | 2.6 | [10] |
Signaling Pathway: Quinoline-Induced Apoptosis
Some quinoline derivatives exert their anticancer effects by inducing apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]
Caption: Apoptosis induction by quinolines via caspase activation.[1][6]
Antimicrobial Activity of Quinoline Compounds
Application Note:
Quinoline derivatives, particularly the fluoroquinolones, are a significant class of synthetic antimicrobial agents with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[3] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and transcription.[3] The broth microdilution method is considered the "gold standard" for quantitatively determining the antimicrobial efficacy of a compound by establishing its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.
Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15][16]
Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid medium.[17] Following incubation, the lowest concentration of the agent that prevents visible bacterial growth (turbidity) is recorded as the MIC.[18]
Materials and Reagents:
-
Bacterial Strains: Test organisms (e.g., Staphylococcus aureus, Escherichia coli).
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI-1640 for fungi.[15][19]
-
Test Compound: Quinoline derivative dissolved in a suitable solvent (e.g., DMSO). The final DMSO concentration should not exceed 1% to avoid toxicity.[15]
-
Equipment:
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (0.5 McFarland standard).
-
Incubator (35°C ± 2°C).
-
Microplate reader or visual inspection.
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[16]
-
Preparation of Compound Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well plate, except for the first column.
-
Add 200 µL of the quinoline derivative stock solution (at twice the highest desired final concentration) to the wells in the first column.
-
Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[15]
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Controls:
-
Growth Control: Wells containing broth and bacteria but no compound.
-
Sterility Control: Wells containing broth only.
-
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]
-
Reading and Interpreting Results: After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[15][17]
Data Presentation: Antimicrobial Activity of Quinoline Derivatives (MIC)
| Compound | E. coli (µg/mL) | S. aureus (µg/mL) | C. neoformans (µg/mL) | A. flavus (µg/mL) | Reference |
| QS3 | 128 | - | - | - | [15] |
| 7b | ≥50 | - | - | - | [19] |
| 7c | - | - | 15.6 | - | [19] |
| 7d | - | - | 15.6 | - | [19] |
| Compound 15 | - | 0.8 (µM) | - | - | [20] |
| Compound 32 | - | - | 25 | 12.5 | [20] |
| Compound 33 | - | - | 25 | 12.5 | [20] |
Mechanism of Action: Inhibition of Bacterial DNA Synthesis
References
- 1. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Bromo-4-chloro-2-methylquinoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Bromo-4-chloro-2-methylquinoline. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: A common and effective strategy involves a two-step process. The first step is the construction of the quinoline core via a Doebner-von Miller reaction between 2-bromo-4-chloroaniline and crotonaldehyde to yield 8-bromo-2-methylquinolin-4-ol. The second step is the chlorination of the hydroxyl group at the 4-position using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q2: Why is the Doebner-von Miller reaction preferred for this synthesis?
A2: The Doebner-von Miller reaction is well-suited for the synthesis of 2-methylquinolines. Using crotonaldehyde as the α,β-unsaturated carbonyl compound directly introduces the methyl group at the 2-position of the quinoline ring.
Q3: What are the main safety precautions to consider during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction of POCl₃ with water produces toxic fumes. Quenching of the chlorination reaction should be performed cautiously by slowly adding the reaction mixture to ice.
Troubleshooting Guide
Low Yield in Doebner-von Miller Reaction (Step 1)
Q: I am experiencing a very low yield or no formation of 8-bromo-2-methylquinolin-4-ol. What are the possible causes and solutions?
A: Low or no yield in the Doebner-von Miller reaction can be attributed to several factors:
-
Poor Quality of Reagents:
-
2-bromo-4-chloroaniline: Ensure the starting aniline is pure. Impurities can interfere with the reaction. If necessary, recrystallize or purify the aniline before use.
-
Crotonaldehyde: Crotonaldehyde is prone to polymerization, especially in the presence of acid catalysts. Use freshly distilled or high-purity crotonaldehyde.
-
-
Reaction Conditions:
-
Acid Catalyst: The concentration and type of acid catalyst are crucial. Concentrated sulfuric acid or hydrochloric acid are commonly used. Ensure the correct stoichiometry is used.
-
Temperature Control: The reaction is often exothermic. Runaway temperatures can lead to polymerization of crotonaldehyde and the formation of tarry byproducts. Maintain the recommended reaction temperature, using an ice bath to control the initial exothermic phase if necessary.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time for the cyclization to complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Side Reactions:
-
Polymerization: As mentioned, acid-catalyzed polymerization of crotonaldehyde is a major side reaction. Slow, controlled addition of crotonaldehyde to the reaction mixture can help minimize this.
-
Incomplete Cyclization: The intermediate, a β-anilino aldehyde, may not cyclize efficiently if the reaction conditions are not optimal. Ensure adequate heating and sufficient reaction time for the cyclization step.
-
Formation of Tarry Byproducts
Q: My reaction mixture has turned into a thick, dark tar, making product isolation difficult. How can I prevent this?
A: Tar formation is a common issue in the Doebner-von Miller reaction, primarily due to the acid-catalyzed polymerization of crotonaldehyde.[1] Here are some strategies to mitigate this:
-
Controlled Reagent Addition: Add the crotonaldehyde slowly and in a controlled manner to the acidic solution of the aniline. This helps to manage the exothermic nature of the reaction and reduces the concentration of free crotonaldehyde available for polymerization.
-
Temperature Management: Maintain the reaction at the optimal temperature. Overheating can significantly accelerate polymerization.
-
Use of a Moderator: In some variations of the Skraup synthesis (related to Doebner-von Miller), moderators like ferrous sulfate are used to control the reaction's vigor. While less common for the Doebner-von Miller reaction itself, maintaining a controlled reaction rate is key.
Incomplete Chlorination (Step 2)
Q: After reacting 8-bromo-2-methylquinolin-4-ol with POCl₃, I still have a significant amount of starting material. How can I drive the reaction to completion?
A: Incomplete chlorination can be due to the following:
-
Insufficient POCl₃: Ensure that a sufficient excess of phosphorus oxychloride is used. Typically, POCl₃ serves as both the reagent and the solvent.
-
Reaction Time and Temperature: The chlorination of 4-hydroxyquinolines often requires heating under reflux for several hours. Ensure the reaction is heated at the appropriate temperature (refluxing POCl₃, approx. 107 °C) for an adequate amount of time. Monitor the reaction by TLC until the starting material is no longer visible.
-
Moisture Contamination: Phosphorus oxychloride reacts readily with moisture, which will deactivate it. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture using a drying tube.
Product Purification Challenges
Q: I am having difficulty purifying the final product, this compound. What are the recommended purification methods?
A: Purification of halogenated quinolines can be challenging due to the presence of isomers and other byproducts.
-
Work-up: After the chlorination step, the excess POCl₃ must be removed. This is typically done by carefully quenching the reaction mixture on ice, followed by neutralization with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents) is a common and effective method for purifying the final product.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) can be employed to separate the desired product from impurities.
Data Presentation
Table 1: Key Reagents and Typical Reaction Conditions
| Step | Reagent 1 | Reagent 2 | Catalyst/Solvent | Temperature | Typical Time |
| 1. Doebner-von Miller Reaction | 2-bromo-4-chloroaniline | Crotonaldehyde | Conc. HCl or H₂SO₄ | Room Temp. to Reflux | 4-8 hours |
| 2. Chlorination | 8-bromo-2-methylquinolin-4-ol | Phosphorus Oxychloride (POCl₃) | POCl₃ (excess) | Reflux (~107 °C) | 2-6 hours |
Table 2: Expected Yields and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 2-bromo-4-chloroaniline | C₆H₅BrClN | 206.47 | - | 69-71 |
| 8-bromo-2-methylquinolin-4-ol | C₁₀H₈BrNO | 238.08 | 50-65 | >250 |
| This compound | C₁₀H₇BrClN | 256.53 | 70-85 (from quinolin-4-ol) | Not widely reported |
Experimental Protocols
Protocol 1: Synthesis of 8-bromo-2-methylquinolin-4-ol (Doebner-von Miller Reaction)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 2-bromo-4-chloroaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the mixture in an ice bath.
-
Slowly add crotonaldehyde (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8-9.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried to yield crude 8-bromo-2-methylquinolin-4-ol.
Protocol 2: Synthesis of this compound (Chlorination)
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, add 8-bromo-2-methylquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents).
-
Heat the mixture to reflux (approximately 107 °C) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium carbonate solution or ammonium hydroxide, until the pH is approximately 8-9. The product will precipitate out of the solution.
-
Filter the solid, wash it thoroughly with water, and dry it.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Overcoming Side Reactions in Quinoline Derivative Synthesis
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for overcoming common side reactions encountered during key synthetic procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in classical quinoline syntheses like Skraup, Doebner-von Miller, Combes, and Friedländer?
A1: Common side reactions are highly dependent on the specific synthetic method employed.
-
Skraup and Doebner-von Miller Syntheses: These reactions are prone to the formation of tar and polymeric materials. This is largely due to the harsh, strongly acidic, and high-temperature conditions which can cause the polymerization of α,β-unsaturated carbonyl compounds like acrolein.[1]
-
Friedländer Synthesis: A frequent side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly when the reaction is carried out under basic conditions.[1]
-
Combes Synthesis: The primary challenge in the Combes synthesis is often the formation of undesired regioisomers, especially when using unsymmetrical β-diketones.[1]
Q2: How can I generally improve the yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is paramount. This includes precise control over temperature, reaction duration, and the selection of appropriate catalysts and solvents. The use of milder catalysts can often prevent the harsh conditions that lead to byproduct formation. Additionally, ensuring the high purity of starting materials is critical to prevent impurities from interfering with the desired reaction pathway. Post-synthesis purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the target quinoline derivative.[1]
Q3: Are there specific strategies to minimize tar formation in Skraup and Doebner-von Miller reactions?
A3: Yes, several strategies can be employed to mitigate tar formation:
-
For the Skraup synthesis, the use of a moderator like ferrous sulfate (FeSO₄) can make the notoriously exothermic reaction less violent and reduce charring.[2] Careful control of the reaction temperature is also crucial.
-
In the Doebner-von Miller synthesis, the slow, dropwise addition of the α,β-unsaturated carbonyl compound to the reaction mixture can help to control the reaction rate and minimize its self-polymerization.[3] Employing a biphasic solvent system can also be effective by sequestering the carbonyl compound in an organic phase, thereby reducing its polymerization in the acidic aqueous phase.[3]
Q4: How can I control regioselectivity in the Friedländer and Combes syntheses?
A4: Controlling regioselectivity requires careful consideration of catalysts and substrate structure.
-
In the Friedländer synthesis with unsymmetrical ketones, the choice of catalyst is critical. Specific amine catalysts, such as 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), have been shown to provide high regioselectivity for the 2-substituted quinoline.[4][5] Introducing a phosphoryl group on the α-carbon of the ketone or using ionic liquids can also effectively control regioselectivity.[6]
-
For the Combes synthesis, the electronic properties of the substituents on the aniline and the steric bulk of the β-diketone influence the regiochemical outcome.[7] For example, using methoxy-substituted anilines tends to favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines favor the 4-CF₃ regioisomer when using trifluoromethyl-β-diketones.[7] The choice of acid catalyst, such as sulfuric acid versus polyphosphoric acid (PPA), can also alter the ratio of regioisomers formed.
Troubleshooting Guides
Skraup Synthesis
Problem: The reaction is extremely vigorous and difficult to control, leading to significant tar formation and low yields.
-
Cause: The Skraup synthesis is highly exothermic.[8]
-
Solution:
-
Use a Moderator: Add ferrous sulfate (FeSO₄) or boric acid to the reaction mixture to make the reaction less violent.[8][9]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling and stirring to dissipate heat.[2]
-
Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source, as the exothermic nature of the reaction should sustain reflux.[2]
-
Doebner-von Miller Synthesis
Problem: The reaction produces a large amount of polymeric material, resulting in a low yield of the desired quinoline.
-
Cause: Polymerization of the α,β-unsaturated aldehyde or ketone under strong acid catalysis is a major side reaction.[3]
-
Solution:
-
Slow Addition of Carbonyl Compound: Add the α,β-unsaturated carbonyl compound dropwise to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, disfavoring self-polymerization.[3]
-
In Situ Generation: Prepare the α,β-unsaturated carbonyl compound in situ from two carbonyl compounds (Beyer method) to keep its concentration low.[10]
-
Biphasic System: Use a two-phase solvent system (e.g., water/toluene) to sequester the carbonyl compound in the organic phase, reducing its contact with the acidic aqueous phase where polymerization is catalyzed.[3]
-
Friedländer Synthesis
Problem: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.
-
Cause: The ketone reactant can undergo self-condensation, especially under basic catalysis.[1]
-
Solution:
-
Use an Imine Analog: To circumvent aldol condensation under alkaline conditions, an imine analog of the o-aminoaryl aldehyde or ketone can be used.[6]
-
Milder Reaction Conditions: Employing milder catalysts, such as gold catalysts or p-toluenesulfonic acid and iodine under solvent-free conditions, can avoid the harsh conditions that promote side reactions.[6]
-
Slow Ketone Addition: Slowly adding the ketone to the reaction mixture can help minimize its self-condensation.
-
Problem: Lack of regioselectivity when using unsymmetrical ketones.
-
Cause: Uncontrolled condensation at either α-carbon of the unsymmetrical ketone.[6]
-
Solution:
-
Catalyst Selection: Use specific amine catalysts like pyrrolidine derivatives (e.g., TABO) which have been shown to provide high regioselectivity.[5][11]
-
Substrate Modification: Introduce a phosphoryl group on one of the α-carbons of the ketone to direct the condensation.[6]
-
Reaction Conditions: Higher temperatures and slow addition of the methyl ketone substrate have been shown to improve regioselectivity.[5][11]
-
Combes Synthesis
Problem: Formation of a mixture of regioisomers when using unsymmetrical β-diketones.
-
Cause: The cyclization of the enamine intermediate can occur at two different positions on the aniline ring.
-
Solution:
-
Substituent Effects: The electronic nature of the substituents on the aniline can direct the cyclization. Electron-donating groups on the aniline can influence the nucleophilicity of the ortho positions.[7]
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor cyclization at the less sterically hindered position.[7]
-
Catalyst Choice: The choice of acid catalyst (e.g., H₂SO₄ vs. polyphosphoric acid) can influence the ratio of the regioisomers formed.
-
Data Presentation
Table 1: Effect of Moderator on Skraup Synthesis Yield
| Aniline Substrate | Oxidizing Agent | Moderator | Yield (%) |
| Aniline | Nitrobenzene | Ferrous Sulfate | 84-91 |
| o-Aminophenol | o-Nitrophenol | Ferrous Sulfate | 100 |
Data compiled from Organic Syntheses.[12]
Table 2: Catalyst Comparison for the Friedländer Synthesis of Polysubstituted Quinolines
| 2-Aminoaryl Ketone | Carbonyl Compound | Catalyst | Conditions | Yield (%) |
| 2-Aminoacetophenone | Methyl Acetoacetate | Tungstophosphoric Acid included in a polymeric matrix | Ethanol, 78 °C, 24h | 97 |
| 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | Tungstophosphoric Acid included in a polymeric matrix | Ethanol, 78 °C, 24h | 95 |
| 2-Aminobenzophenone | Cyclohexane-1,3-dione | Yb(OTf)₃ | Not specified | 96 |
Data compiled from various sources.[13][14]
Table 3: Regioselectivity in the Friedländer Synthesis with an Amine Catalyst
| o-Aminoaromatic Aldehyde | Unsymmetrical Ketone | Catalyst | Regioisomer Ratio (2-substituted:2,3-disubstituted) | Yield (%) |
| 2-Amino-3-pyridincarboxaldehyde | 2-Butanone | TABO | 96:4 | 75 |
| 2-Aminobenzaldehyde | 2-Pentanone | Pyrrolidine | 84:16 | 68 |
Data is illustrative and based on reported findings.[4][11]
Experimental Protocols
Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate as a Moderator
This protocol is adapted from a reliable, peer-reviewed source.[2]
Materials:
-
Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate
Procedure:
-
Reaction Setup: In a large round-bottom flask equipped with a reflux condenser, add aniline (1.0 molar equivalent), ferrous sulfate heptahydrate (~0.12 molar equivalents), and glycerol (~4.1 molar equivalents).
-
Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid. The addition is exothermic, so cooling may be necessary.
-
Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.
-
Reflux: After the initial exotherm subsides, heat the mixture under reflux for an additional 3 hours.
-
Work-up: Allow the mixture to cool and then carefully pour it into a large volume of cold water. Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.
-
Isolation: Perform a steam distillation of the mixture. The quinoline will co-distill with water. Separate the quinoline layer, dry it, and purify by distillation.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline with Minimized Tar Formation
This protocol incorporates measures to reduce tar formation.[1][3]
Materials:
-
Aniline (freshly distilled)
-
Crotonaldehyde
-
Toluene
-
6 M Hydrochloric Acid
-
Sodium Hydroxide solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 equivalent) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Slow Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 equivalents) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Protocol 3: Regioselective Friedländer Synthesis of a 2-Substituted Quinoline
This protocol is based on a method reported to yield 2-substituted quinolines with high regioselectivity.[4]
Materials:
-
o-Aminoaromatic aldehyde (e.g., 2-aminobenzaldehyde)
-
Unsymmetrical methyl ketone (e.g., 2-butanone)
-
1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO) catalyst
-
Toluene (solvent)
Procedure:
-
Reaction Setup: To a solution of the o-aminoaromatic aldehyde and the TABO catalyst in toluene, slowly add the unsymmetrical methyl ketone at an elevated temperature.
-
Reaction: Maintain the reaction at the desired temperature and monitor its progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture and work up as appropriate (e.g., extraction, chromatography) to isolate the product.
Visualizations
Caption: Workflow for the Skraup synthesis with a moderator to control the exothermic reaction.
Caption: Troubleshooting logic for tar formation in the Doebner-von Miller synthesis.
Caption: Controlling regioselectivity in the Friedländer synthesis through catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. uop.edu.pk [uop.edu.pk]
- 9. chemistry-online.com [chemistry-online.com]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Bromination of Quinolines
Welcome to the technical support center for the bromination of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of bromoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the bromination of quinolines?
A1: The most common reagents for the electrophilic bromination of quinolines are molecular bromine (Br₂) and N-Bromosuccinimide (NBS).[1] Br₂ is a strong brominating agent, while NBS is considered milder and can offer better selectivity for activated systems.[1] Other reagents that have been used include N-bromosaccharin (NBSA), tribromoisocyanuric acid (TBCA), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[2]
Q2: Which positions on the quinoline ring are most susceptible to electrophilic bromination?
A2: Electrophilic substitution on the unsubstituted quinoline ring typically occurs on the benzene ring, which is more electron-rich than the pyridine ring. The preferred positions for electrophilic attack are C5 and C8.[3] The presence of activating or deactivating groups on the ring can significantly influence the regioselectivity of the bromination.
Q3: How can I improve the regioselectivity of my quinoline bromination reaction?
A3: Achieving high regioselectivity can be challenging.[4][5] Strategies to improve it include:
-
Choice of Brominating Agent: Using a milder reagent like NBS can sometimes provide better selectivity compared to Br₂.[1]
-
Reaction Temperature: Lowering the reaction temperature can help improve selectivity.[1]
-
Solvent: The polarity of the solvent can influence the reaction's regioselectivity.[1]
-
Protecting Groups: In some cases, protecting a functional group, such as an amino group by converting it to an amide, can alter the directing effects and improve selectivity.
Q4: I'm observing a significant amount of di- and poly-brominated products. How can I prevent this over-bromination?
A4: Over-bromination is a common issue, especially with activated quinoline systems.[1] To minimize it, you can:
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., 1.05 equivalents).[1]
-
Slow Addition: Add the brominating agent slowly to the reaction mixture to maintain a low concentration.[1]
-
Monitor the Reaction: Closely follow the reaction's progress using Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed or the desired product concentration is maximized.[1]
Q5: My bromination reaction has a very low yield. What are the potential causes and how can I improve it?
A5: Low yields can stem from several factors, including incomplete conversion of the starting material, formation of side products, or degradation of the product.[1] To improve the yield:
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and reaction time.
-
Purity of Starting Material: Ensure your quinoline starting material is pure.
-
Activation of Brominating Agent: If using NBS with a deactivated ring, adding a catalytic amount of a protic or Lewis acid might be necessary.[1]
-
Work-up Procedure: Ensure the work-up procedure is not degrading the product. Some bromoquinolines can be sensitive to acidic or basic conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Reaction temperature is too low.2. Brominating agent is not reactive enough for the substrate.3. Impure starting material. | 1. Gradually increase the reaction temperature and monitor by TLC.2. For deactivated quinolines, consider using a more reactive brominating agent or adding a catalyst (e.g., a Lewis acid with NBS).[1]3. Purify the starting quinoline by recrystallization or column chromatography.[1] |
| Formation of Multiple Isomers | 1. The quinoline ring has multiple activated positions.2. Reaction conditions are too harsh, leading to a loss of selectivity. | 1. Use a milder brominating agent like NBS.[1]2. Conduct the reaction at a lower temperature (e.g., 0 °C or room temperature).[1]3. Experiment with different solvents to influence isomer distribution.[1] |
| Over-bromination (Di- or Poly-bromination) | 1. Excess of the brominating agent.2. Highly activated quinoline substrate.3. Reaction time is too long. | 1. Use a stoichiometric amount (1.0-1.1 equivalents) of the brominating agent.[1]2. Add the brominating agent portion-wise or via syringe pump over an extended period.[1]3. Monitor the reaction closely by TLC and quench it once the desired mono-brominated product is formed.[1] |
| Product Degradation | 1. The bromoquinoline product is unstable under the reaction or work-up conditions (e.g., strong acid or base).2. The product is unstable on silica gel during purification. | 1. Use a neutral work-up procedure. Wash with a mild bicarbonate solution to remove acidic byproducts.[1]2. Consider using a different stationary phase for chromatography, such as alumina, or purify by recrystallization.[6] |
| Difficult Purification of Isomers | 1. Isomers have very similar polarities. | 1. Use a long chromatography column with a shallow solvent gradient for better separation.[6]2. If silica gel is ineffective, try alternative stationary phases like alumina.[6]3. Consider converting the isomers into derivatives with different physical properties to facilitate separation, followed by removal of the derivatizing group. |
Data Presentation: Reaction Conditions for Quinoline Bromination
Table 1: Bromination of 8-Substituted Quinolines with Br₂
| Substrate | Equivalents of Br₂ | Solvent | Temperature (°C) | Reaction Time | Product(s) (Ratio/Yield) | Reference |
| 8-Hydroxyquinoline | 1.5 | CH₃CN | 0 | 1 day | 5,7-dibromo-8-hydroxyquinoline & 7-bromo-8-hydroxyquinoline | [7][8] |
| 8-Hydroxyquinoline | 2.1 | CHCl₃ | Room Temp. | 1 h | 5,7-dibromo-8-hydroxyquinoline (90%) | [7][9] |
| 8-Methoxyquinoline | 1.1 | CHCl₃ | Room Temp. | 2 days | 5-bromo-8-methoxyquinoline (92%) | [8] |
| 8-Aminoquinoline | 1.5 | CH₂Cl₂ | Room Temp. | 17 h | 5,7-dibromo-8-aminoquinoline & 5-bromo-8-aminoquinoline (42:58) | [7] |
| 8-Aminoquinoline | 2.1 | CH₂Cl₂ | Room Temp. | 17 h | 5,7-dibromo-8-aminoquinoline (99%) | [7] |
| 3,6,8-trimethoxyquinoline | 2.0 | CH₂Cl₂ | Room Temp. | 2 days | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (76%) | [10] |
Table 2: NBS-Mediated Bromination and Dehydrogenation of Tetrahydroquinolines
| Substrate | Equivalents of NBS | Solvent | Temperature | Reaction Time | Product | Yield (%) | Reference |
| 4-phenyl-tetrahydroquinoline | 5.0 | CHCl₃ | Room Temp. | - | 3,8-dibromo-4-phenyl-quinoline | - | [11] |
| 4-phenyl-6-chloro-tetrahydroquinoline | 5.0 | CHCl₃ | Room Temp. | - | 3,8-dibromo-6-chloro-4-phenyl-quinoline | - | [11] |
| Unsubstituted tetrahydroquinoline | 5.0 | CHCl₃ | Room Temp. | - | 3,6,8-tribromoquinoline | 78 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Bromination of 8-Hydroxyquinoline with Br₂
This protocol is adapted from the reinvestigation of the bromination of 8-substituted quinolines.[7][8]
-
Dissolution: Dissolve 8-hydroxyquinoline (1.0 eq) in a suitable solvent such as chloroform (CHCl₃) or acetonitrile (CH₃CN) in a round-bottom flask equipped with a magnetic stirrer.
-
Bromine Addition: In a separate container, prepare a solution of molecular bromine (Br₂) (1.1 to 2.1 eq, depending on the desired product) in the same solvent.
-
Reaction: Cool the flask containing the 8-hydroxyquinoline solution in an ice bath (0 °C). Slowly add the bromine solution dropwise to the stirred solution of 8-hydroxyquinoline. The reaction is typically carried out in the dark to avoid radical side reactions.
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction time can vary from 1 hour to a few days depending on the substrate and reaction conditions.[8][9]
-
Work-up: Once the reaction is complete, wash the organic layer with a 5% aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any HBr formed and to remove unreacted bromine.[7]
-
Extraction and Drying: Separate the organic layer, and dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography on silica gel or alumina, or by recrystallization.[7]
Protocol 2: NBS-Mediated Bromination/Dehydrogenation of Tetrahydroquinoline
This protocol is based on the NBS-mediated synthesis of polybromoquinolines.[11]
-
Setup: To a solution of the tetrahydroquinoline substrate (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask, add N-Bromosuccinimide (NBS) (5.0 eq).
-
NBS Addition: The NBS is added in batches to control the exothermic nature of the reaction.[12]
-
Reaction: The reaction is stirred at room temperature under an air atmosphere.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up and the product is purified, typically by column chromatography, to yield the corresponding polybrominated quinoline.
Visualizations
Caption: General experimental workflow for the bromination of quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]
- 4. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
Enhancing the solubility of 8-Bromo-4-chloro-2-methylquinoline for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 8-Bromo-4-chloro-2-methylquinoline for bioassays.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
A1: For initial solubility testing of this compound, it is recommended to start with common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. These solvents are widely used for dissolving a broad range of small molecules for in vitro bioassays. It is crucial to prepare a high-concentration stock solution in 100% organic solvent first, which can then be diluted to the final working concentration in your aqueous assay buffer.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds. Here are several troubleshooting steps you can take:
-
Lower the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay medium is as low as possible (typically <0.5%) to minimize solvent-induced artifacts.
-
Use a Co-solvent: Incorporating a co-solvent in your final assay buffer can improve solubility. Common co-solvents include polyethylene glycol (PEG), propylene glycol, and ethanol.
-
pH Adjustment: The solubility of quinoline derivatives can be pH-dependent. Attempt to adjust the pH of your assay buffer to see if it improves solubility. Generally, for basic compounds like quinolines, a more acidic pH can increase solubility.
-
Incorporate Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.1%) to help maintain compound solubility.
Q3: Can I use heating to dissolve my compound?
A3: Gentle heating (e.g., 37°C) can be used to aid in the initial dissolution of the compound in the organic stock solvent. However, it is critical to ensure the compound is chemically stable at the temperature used. After dissolving, allow the solution to return to room temperature to check for any precipitation. Be cautious with volatile solvents.
Q4: Are there alternative formulation strategies for in vivo studies?
A4: For in vivo applications where high concentrations of organic solvents are not feasible, several formulation strategies can be employed. These include the use of cyclodextrins, liposomes, or creating a suspension with vehicles like carboxymethylcellulose (CMC).
Troubleshooting Guide
Issue: Compound is insoluble in common organic solvents (DMSO, DMF, Ethanol).
| Possible Cause | Suggested Solution |
| High crystallinity of the compound. | Try gentle warming (37-50°C) while vortexing. Use a more powerful solubilizing agent like N-methyl-2-pyrrolidone (NMP), though be mindful of its compatibility with your assay. |
| Compound has degraded or is impure. | Verify the purity of your compound using analytical techniques such as HPLC or LC-MS. |
| Insufficient solvent volume. | Increase the solvent volume to attempt dissolution at a lower concentration. |
Issue: Precipitate forms in the stock solution over time.
| Possible Cause | Suggested Solution |
| Supersaturated solution. | The initial dissolution may have created a supersaturated solution. Try preparing the stock solution at a slightly lower concentration. |
| Temperature fluctuations in storage. | Store the stock solution at a constant temperature. If stored at -20°C or -80°C, ensure the compound is completely redissolved by bringing it to room temperature and vortexing before use. |
| Absorption of atmospheric moisture by the solvent. | Use anhydrous solvents and store the stock solution in tightly sealed vials with desiccant. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound. For example, to make 1 mL of a 10 mM solution (molar mass would be needed for precise calculation), you would weigh out 10 µmoles of the compound.
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, you may use a sonicator for 5-10 minutes or gently warm the solution at 37°C for 10-15 minutes.
-
Verify Dissolution: Visually inspect the solution to ensure there are no visible particles.
-
Storage: Store the stock solution in an airtight, light-protected vial at -20°C or -80°C.
Protocol 2: Serial Dilution for Bioassay
-
Thaw Stock Solution: Thaw the 10 mM stock solution at room temperature and vortex to ensure homogeneity.
-
Intermediate Dilution: Prepare an intermediate dilution from the 10 mM stock in your chosen organic solvent (e.g., DMSO) or directly in the assay buffer if solubility permits. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Add a small volume of the intermediate dilution to your final assay buffer to reach the desired working concentration. For example, add 1 µL of a 1 mM stock to 999 µL of assay buffer to get a final concentration of 1 µM. Gently mix immediately after adding the compound.
Data Presentation
Table 1: Recommended Solvents and Co-solvents for Solubility Enhancement
| Solvent/Co-solvent | Typical Starting Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | A powerful and common solvent for initial stock solutions. Can be toxic to some cell lines at higher concentrations. |
| Ethanol | < 1% (v/v) | A less potent solvent than DMSO but can be better tolerated by some biological systems. |
| Polyethylene Glycol (PEG) 400 | 1-10% (v/v) | Often used as a co-solvent in aqueous buffers to improve the solubility of hydrophobic compounds. |
| Tween® 20/80 | 0.01-0.1% (v/v) | Non-ionic surfactants that can prevent precipitation by forming micelles. |
| Cyclodextrins | Varies (e.g., 1-10 mM) | Can encapsulate the hydrophobic compound, increasing its aqueous solubility. The choice of cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) depends on the compound. |
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: A potential signaling pathway modulated by quinoline derivatives.
Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions
Welcome to the technical support center for reactions involving 8-Bromo-4-chloro-2-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis and application of this compound.
Troubleshooting Guide
This section addresses specific problems that may be encountered during experiments, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?
A1: Low yields in Suzuki-Miyaura coupling reactions with this substrate can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or competing side reactions. The C4-chloro and C8-bromo positions have different reactivities, which can be exploited or become a challenge depending on the desired outcome.[1]
Troubleshooting Steps & Optimization Strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. While Pd(PPh₃)₄ can be effective, catalysts with more specialized ligands like dppf (in Pd(dppf)Cl₂) often provide better results for heteroaryl halides.[1] The ligand influences both the oxidative addition and transmetalation steps of the catalytic cycle.[2][3]
-
Base Selection: The base plays a crucial role in activating the boronic acid/ester.[4] Inorganic bases like Na₂CO₃ and K₃PO₄ are commonly used.[4] The choice of base can significantly impact the yield, and an empirical screen is often necessary. For instance, in some Suzuki couplings, Na₂CO₃ provided the highest yields compared to other bases like t-BuONa or K₃PO₄.[4]
-
Solvent System: A biphasic solvent system, such as toluene/water or THF/water, is often employed to dissolve both the organic substrate and the inorganic base.[4][5] The ratio of the solvents can be adjusted to optimize the reaction.
-
Temperature Control: The reaction temperature should be high enough to drive the reaction forward but not so high as to cause catalyst decomposition or promote side reactions. A typical range is 70-110°C.[3][5]
-
Side Reactions: A common side reaction is the competitive protodeboronation of the boronic acid, especially with heteroaryl boronic acids.[3] Using a faster catalyst system can help the desired coupling "outrun" this decomposition pathway.[3]
-
Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the palladium catalyst.[5]
Q2: I am observing significant tar formation during the synthesis of the 2-methylquinoline core. How can I minimize this?
A2: Tar formation is a frequent issue in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions, which often use harsh acidic and oxidizing conditions that can lead to polymerization of reactants and intermediates.[6]
Methods to Minimize Tarring:
-
Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the notoriously exothermic nature of these reactions and reduce charring.[6][7]
-
Control Reagent Addition: Add strong acids, such as concentrated sulfuric acid, slowly and with efficient cooling to manage the exotherm.[6] Similarly, the dropwise addition of aldehydes (like crotonaldehyde) is recommended.[5][8]
-
Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[6]
-
Ensure Efficient Stirring: Good mixing is essential for heat dissipation and preventing the formation of localized hotspots that can accelerate polymerization.[6]
Q3: What are the common challenges in the chlorination step to produce this compound from its 4-hydroxy precursor (8-Bromo-2-methylquinolin-4-ol)?
A3: The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline typically involves strong chlorinating agents like phosphorus oxychloride (POCl₃). This step presents several challenges.
Common Issues and Solutions:
-
Reagent Reactivity: POCl₃ is a highly reactive and corrosive substance. The reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[9]
-
Exothermic Workup: The quenching of excess POCl₃ with water/ice is extremely exothermic and must be done very carefully and slowly by pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring.[9]
-
Incomplete Conversion: To ensure the reaction goes to completion, an excess of POCl₃ (typically 5-10 equivalents) is used, and the mixture is heated to reflux (approx. 110°C) for 2-4 hours.[9] Reaction progress should be monitored by TLC.
-
Product Precipitation: After quenching and neutralization with a base (e.g., sodium carbonate or ammonium hydroxide) to a pH of 8-9, the product typically precipitates from the aqueous solution and can be collected by filtration.[9]
Q4: I am struggling with the purification of my crude this compound product. What methods are most effective?
A4: Crude products from quinoline synthesis can often be impure, sometimes appearing as brown solids or oils.[7] Effective purification is key to obtaining the final product with high purity.
Recommended Purification Techniques:
-
Recrystallization: This is a common and effective method for purifying solid products. A suitable solvent must be chosen in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol is often a good choice for quinoline derivatives.[7][9]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A solvent system (eluent) of appropriate polarity, such as a hexane/ethyl acetate mixture, is used to separate the desired product from impurities.
-
Washing: Before final purification, washing the crude product can remove many impurities. For example, after a reaction workup involving neutralization, the filtered solid should be washed thoroughly with water to remove residual salts.[9]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A typical synthesis is a multi-step process that often follows the Gould-Jacobs reaction pathway. The synthesis starts with a substituted aniline, which is condensed with a malonic ester derivative. This is followed by a high-temperature thermal cyclization to form the 4-hydroxyquinoline core. The final step is the chlorination of the 4-hydroxy group, usually with phosphorus oxychloride (POCl₃), to yield the target compound.[9]
Q2: In reactions involving this compound, which halide (C4-Cl or C8-Br) is generally more reactive?
A2: The relative reactivity depends heavily on the reaction type and conditions. In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, the C-Br bond is generally more reactive towards oxidative addition than a C-Cl bond. However, the electronic properties of the quinoline ring system can alter this reactivity. The C4 position is electronically activated, which can sometimes allow the C4-Cl to react preferentially over the C8-Br, especially with certain catalyst/ligand combinations.[1] For example, using Pd(dppf)Cl₂ might favor reaction at the bromide, while other catalysts could potentially favor the activated chloride.[1]
Q3: What are the key safety precautions when working with phosphorus oxychloride (POCl₃) during the chlorination step?
A3: Phosphorus oxychloride is a toxic, corrosive, and water-reactive chemical that requires strict safety measures.
-
Ventilation: Always handle POCl₃ in a certified chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.
-
Handling: Use caution when transferring the liquid. Avoid inhalation of vapors and any contact with skin or eyes.
-
Quenching: As mentioned in the troubleshooting guide, the reaction of POCl₃ with water is violent. Always add the reaction mixture slowly to ice, never the other way around.[9] Prepare for a highly exothermic reaction.
Quantitative Data
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions This table presents representative data for optimizing a Suzuki-Miyaura coupling reaction, illustrating the impact of different components on the final product yield.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ (2%) | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate |
| 2 | Pd(dppf)Cl₂ (3%) | (dppf) | Na₂CO₃ | Toluene/H₂O | 90 | High (e.g., 84%)[4] |
| 3 | Pd(OAc)₂ (2%) | P(t-Bu)₃ | t-BuONa | THF | 70 | Moderate[4] |
| 4 | Pd(PPh₃)₄ (5%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Varies |
| 5 | Pd(dppf)Cl₂ (3%) | (dppf) | NaOH | Toluene/H₂O | 90 | Ineffective[4] |
Note: Yields are illustrative and highly dependent on the specific boronic acid and substrate used.
Experimental Protocols
Protocol 1: Synthesis of 8-Bromo-2-methylquinolin-4-ol via Cyclization This protocol describes the thermal cyclization step common in Gould-Jacobs or similar quinoline syntheses.
-
Setup: Place the crude intermediate (e.g., a substituted anilinomethylene malonate) into a reaction vessel suitable for high temperatures.
-
Solvent: Add a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heating: Heat the mixture to approximately 240-260°C.[9]
-
Reaction: Maintain this temperature for 30-60 minutes. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool.
-
Precipitation: Add a hydrocarbon solvent like hexane or heptane to precipitate the solid product.[9]
-
Isolation: Filter the solid, wash it with the hydrocarbon solvent, and dry it to obtain the crude 8-Bromo-2-methylquinolin-4-ol.
Protocol 2: Chlorination of 8-Bromo-2-methylquinolin-4-ol
-
Setup: In a round-bottom flask equipped with a reflux condenser, carefully add 8-Bromo-2-methylquinolin-4-ol (1.0 equivalent).
-
Reagent Addition: In a fume hood, add an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).[9]
-
Heating: Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.[9]
-
Quenching: After completion, allow the mixture to cool slightly. Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[9] This step is highly exothermic.
-
Neutralization: Slowly add a base solution (e.g., saturated sodium carbonate or ammonium hydroxide) until the pH of the solution is approximately 8-9. The product should precipitate.[9]
-
Isolation: Filter the resulting solid, wash it thoroughly with water, and dry to yield crude this compound. Further purification can be done by recrystallization from ethanol.[9]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a dry flask, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Na₂CO₃, 2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) at least three times.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., THF/water or Toluene/water) via syringe.[5]
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and stir for 12-24 hours.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.[5]
-
Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography or recrystallization.[5]
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low Suzuki coupling yield.
Caption: Key steps in the Suzuki-Miyaura catalytic cycle.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability issues of 8-Bromo-4-chloro-2-methylquinoline in solution
Technical Support Center: 8-Bromo-4-chloro-2-methylquinoline
Disclaimer: Information regarding the specific degradation pathways and stability of this compound is limited in publicly available literature. This guide is based on the known reactivity of structurally similar compounds, particularly 4-chloroquinolines, to provide a general framework for researchers. The principles and methodologies described herein should be adapted and validated for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned cloudy or formed a precipitate. What is the likely cause?
A1: Precipitation can occur for several reasons:
-
Low Solubility: The compound may have limited solubility in your chosen solvent, especially at higher concentrations or lower temperatures. Refer to the table below for general solubility information and consider using a co-solvent or a different solvent system.
-
Degradation: The compound may be degrading, and the degradation product could be less soluble than the parent compound. A common degradation pathway for 4-chloroquinolines in the presence of water or other nucleophiles is hydrolysis to the corresponding 4-quinolone, which is often less soluble.[1][2]
-
pH Changes: If you are using a buffered solution, a change in pH could affect the solubility of the compound.
Q2: I've observed a change in the color of my solution over time. Does this indicate degradation?
A2: A color change is a strong indicator of a chemical reaction, which in this context is likely degradation. Quinolines and their derivatives can form colored byproducts upon degradation, especially when exposed to light or oxidizing conditions.[3] It is recommended to characterize the solution using analytical techniques like HPLC or LC-MS to identify any new species.
Q3: How stable is this compound in protic solvents like water, methanol, or ethanol?
A3: Based on the chemistry of 4-chloroquinolines, this compound is expected to be susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position.[4] Protic solvents can act as nucleophiles, leading to solvolysis (e.g., hydrolysis in water) where the chloro group is replaced by a hydroxyl or alkoxy group.[2] The rate of this degradation is expected to increase with temperature and may be influenced by pH. For long-term storage, it is advisable to use aprotic solvents and store the solution at low temperatures, protected from moisture.
Q4: Should I protect my solutions of this compound from light?
A4: Yes. Quinoline derivatives can be photosensitive and may degrade upon exposure to UV or even ambient light.[3][5] It is a standard practice to store solutions of such compounds in amber vials or wrapped in aluminum foil and to minimize light exposure during experiments.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results or loss of compound activity in biological assays. | Compound degradation in the assay medium. The chloro group is reactive towards nucleophiles like water, amines, or thiols present in the medium.[8][9] | Prepare fresh solutions immediately before use. Minimize the incubation time if possible. Run a time-course experiment to assess the compound's stability in your specific assay medium using an analytical method like HPLC. |
| Multiple unexpected spots on a TLC plate or peaks in an HPLC chromatogram. | Degradation of the compound during storage, workup, or analysis. | Analyze a freshly prepared solution of a solid sample to use as a reference. Store stock solutions in an aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane) at -20°C or -80°C. Protect from light and moisture. |
| Difficulty in synthesizing a derivative via nucleophilic substitution at the 4-position. | The reaction conditions (e.g., temperature, base, solvent) may not be optimal, or the nucleophile may be too weak. | The 4-chloro position on the quinoline ring is activated for nucleophilic substitution.[10][11] Consider using a polar aprotic solvent like DMF or DMSO. A base may be required to deprotonate the incoming nucleophile. Microwave or ultrasound-assisted synthesis can sometimes improve yields and reduce reaction times.[4][12] |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1201-07-6 | [13][14] |
| Molecular Formula | C₁₀H₇BrClN | [13][15] |
| Molecular Weight | 256.53 g/mol | [13][16] |
| Physical Form | Solid | [13] |
| Solubility (General) | Soluble in aprotic polar solvents (e.g., DMSO, DMF). Limited solubility in alcohols and very low solubility in water. | Inferred from typical quinoline derivatives. |
Table 2: Example Data from a Hypothetical Forced Degradation Study
This table presents example data to illustrate how to report findings from a stability study. The values are not based on experimental results for this compound.
| Condition | Time | % Parent Compound Remaining | Major Degradant Peak (% Area) |
| 0.1 M HCl (aq) | 24 h | 65% | 32% (Retention Time: 4.2 min) |
| 0.1 M NaOH (aq) | 24 h | 85% | 13% (Retention Time: 4.2 min) |
| 3% H₂O₂ (aq) | 24 h | 92% | 6% (Retention Time: 5.1 min) |
| Heat (80°C in Water) | 72 h | 78% | 20% (Retention Time: 4.2 min) |
| Photolytic (UV Lamp) | 8 h | 88% | 9% (Retention Time: 6.5 min) |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding a compound's intrinsic stability and for developing stability-indicating analytical methods.[17][18][19]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at room temperature or heat to 60-80°C for a specified period (e.g., 2, 8, 24 hours). After incubation, cool to room temperature and neutralize with an equivalent amount of 0.1 M NaOH. Dilute with mobile phase to the initial concentration.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Follow the same incubation and neutralization (with 0.1 M HCl) procedure as for acidic hydrolysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for a specified period, protected from light.
-
Thermal Degradation: Place a solution of the compound in a chosen solvent (e.g., water/acetonitrile mixture) in a temperature-controlled oven at, for example, 80°C. A parallel sample should be kept at room temperature as a control.
-
Photolytic Degradation: Expose a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified by ICH Q1B guidelines.[6][7] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid). Monitor the disappearance of the parent peak and the appearance of new peaks.
Visualizations
Caption: A potential degradation pathway for this compound.
Caption: A general workflow for conducting forced degradation studies.
References
- 1. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 13. This compound AldrichCPR 1201-07-6 [sigmaaldrich.com]
- 14. scbt.com [scbt.com]
- 15. PubChemLite - this compound (C10H7BrClN) [pubchemlite.lcsb.uni.lu]
- 16. Buy this compound | 1201-07-6 [smolecule.com]
- 17. benchchem.com [benchchem.com]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid impurities in the synthesis of halogenated quinolines
Welcome to the Technical Support Center for the synthesis of halogenated quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for avoiding impurities and overcoming common challenges during synthesis and purification.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of halogenated quinolines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Insufficient reaction temperature or time: Particularly in cyclization steps of syntheses like Conrad-Limpach, which require high temperatures (~250°C) to proceed effectively.[1][2] | Optimize reaction conditions: Use a high-boiling point solvent to ensure the required temperature is reached and maintained.[1][3] Monitor the reaction via TLC to determine the optimal reaction time. |
| Deactivated starting materials: Strong electron-withdrawing groups on the aniline can hinder the electrophilic cyclization step.[1] | Select an alternative synthesis route: For deactivated anilines, methods other than classical thermal cyclizations might be more effective. | |
| Poor choice of halogenating agent: Some reagents may be too mild or unsuitable for the specific quinoline substrate. | Screen different halogenating agents: Consider modern, more reactive agents like Trichloroisocyanuric acid (TCCA) or N-halosuccinimides (NCS, NBS), which can provide better yields under milder conditions.[4][5][6][7] | |
| Poor Regioselectivity (Mixture of Isomers) | Direct halogenation of an unsubstituted quinoline: The benzene ring of quinoline is more electron-rich than the pyridine ring, leading to electrophilic substitution primarily at the 5- and 8-positions.[8][9] This often results in a difficult-to-separate mixture of products.[10] | Employ directing groups: Install a directing group, such as an 8-amido or 8-alkoxy group, to selectively functionalize the C5-position.[4][5][7] N-oxide formation can direct halogenation to the C8-position.[11][12] |
| High temperature in Conrad-Limpach/Knorr synthesis: The initial condensation temperature determines the isomeric product. Higher temperatures favor the thermodynamically controlled 2-hydroxyquinoline (Knorr product), while lower temperatures favor the kinetically controlled 4-hydroxyquinoline.[1] | Control condensation temperature: Perform the initial reaction between the aniline and β-ketoester at a lower temperature (e.g., room temperature) to favor the formation of the desired 4-hydroxyquinoline isomer.[1] | |
| Over-halogenation | Excessive stoichiometry of halogenating agent: Using too much of a powerful halogenating agent can lead to the introduction of multiple halogen atoms onto the quinoline ring.[10] | Control stoichiometry: Carefully control the amount of the halogenating agent used. Using reagents like trihaloisocyanuric acid can be advantageous as only a substoichiometric amount (e.g., 0.36 equivalents) is required.[4][5] |
| Highly activated substrate: Quinoline rings with strong electron-donating groups are more susceptible to multiple halogenations.[10] | Use a milder halogenating agent: Select a less reactive reagent to reduce the likelihood of over-halogenation. Stepwise addition of the halogenating agent can also help. | |
| Tar Formation / Polymerization | Harsh reaction conditions in classical syntheses: The highly acidic and oxidizing conditions of the Skraup synthesis are notorious for causing polymerization and charring.[13] Polymerization of α,β-unsaturated intermediates can also lower yields in the Doebner-von Miller reaction.[13] | Use a moderator: In the Skraup synthesis, add ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent and reduce tar formation.[9][13] |
| High temperatures: Excessive heat can lead to the degradation of starting materials and intermediates.[1][13] | Maintain temperature control: Gently heat the reaction to initiate it and ensure efficient stirring and cooling to manage the exothermic phases.[13] Using an inert, high-boiling solvent can also help maintain a manageable mixture.[1] | |
| Reaction Too Vigorous / Uncontrollable | Highly exothermic reaction: The Skraup synthesis, in particular, is known for being extremely exothermic and difficult to control.[9][13][14] | Slow addition of reagents: Add concentrated sulfuric acid slowly and with efficient cooling.[13] |
| Use a moderator: Adding ferrous sulfate is a common and effective method to control the reaction's vigor.[9][13][14] | ||
| Ensure efficient stirring: Good agitation helps to dissipate heat evenly and prevent the formation of localized hotspots.[13] |
Frequently Asked Questions (FAQs)
Q1: I am performing a Skraup synthesis, and the reaction is extremely violent and producing a lot of tar. How can I control it?
A1: The Skraup synthesis is notoriously exothermic.[13] To moderate the reaction, you should add ferrous sulfate (FeSO₄) or boric acid.[9][13] It is also crucial to add the concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat and prevent localized hotspots, which contribute to tar formation.[13]
Q2: How can I improve the regioselectivity of direct halogenation on the quinoline ring to avoid a mixture of products?
A2: Direct halogenation often yields a mixture of 5- and 8-substituted isomers. To achieve high regioselectivity, you can use a directing group strategy. For example, installing an amide or alkoxy group at the 8-position can direct halogenation exclusively to the C5-position, often with excellent yields.[4][5][6][7] Alternatively, converting the quinoline to its N-oxide can facilitate regioselective halogenation at other positions, such as C8.[11][12]
Q3: In my Conrad-Limpach synthesis, I am getting the wrong isomer, the 2-hydroxyquinoline, instead of the desired 4-hydroxyquinoline. Why is this happening?
A3: This is a common issue related to reaction temperature. The formation of the 2-hydroxyquinoline isomer (the Knorr product) is favored at higher initial condensation temperatures (thermodynamic control).[1] To obtain the desired 4-hydroxyquinoline (the kinetic product), you must keep the initial condensation of the aniline and β-ketoester at a lower temperature, for example, at room temperature or with only moderate heating.[1]
Q4: What causes over-halogenation, and how can I ensure mono-halogenation of my quinoline substrate?
A4: Over-halogenation, or the addition of multiple halogen atoms, typically occurs when using an excess of a powerful halogenating agent or when the quinoline ring is highly activated by electron-donating groups.[10] To prevent this, carefully control the stoichiometry of your halogenating agent. Modern methods using reagents like trichloroisocyanuric acid (TCCA) are highly efficient and require only substoichiometric amounts, minimizing the risk of over-halogenation.[4][5]
Q5: Are there modern, metal-free alternatives to classical halogenation methods?
A5: Yes, several metal-free protocols have been developed that offer significant advantages. For instance, using inexpensive and atom-economical reagents like trichloroisocyanuric acid (TCCA) or N-halosuccinimides (NCS) allows for highly regioselective halogenation at room temperature and under an open-air atmosphere.[4][5][6][15] These methods often show excellent functional group tolerance and provide good to excellent yields, making them a highly economical and environmentally friendly alternative.[4][5]
Q6: My crude product is an oil/solid that decomposes on silica gel. What purification strategies can I try?
A6: Decomposition on silica is a common problem for sensitive compounds. If you suspect instability, consider alternative purification techniques.
-
Alternative Stationary Phases: Try chromatography with deactivated silica (e.g., treated with triethylamine), alumina (basic or neutral), or other media like Florisil or cellulose.[16]
-
Recrystallization: If your product is solid, recrystallization from a suitable solvent system is an excellent method for purification.
-
Distillation: For thermally stable, volatile compounds, vacuum distillation can be effective.[17]
-
Complexation: Purification can sometimes be achieved by forming a salt or complex, such as a picrate, which can be crystallized and then converted back to the free base.[17]
-
Inert Conditions: If the compound is sensitive to air or moisture, perform purification (e.g., washing or column chromatography) under an inert atmosphere like nitrogen or argon.[16]
Data Presentation
Table 1: Comparison of Halogenating Agents for N-(quinolin-8-yl)acetamide
This table summarizes the results from screening different halogenating agents for the C5-chlorination of a model substrate, demonstrating the superior efficiency of TCCA under mild conditions.
| Halogenating Agent | Solvent | Temperature | Time (h) | Yield of C5-Chloro Product (%) |
| N-Chlorosuccinimide (NCS) | CH₂Cl₂ | Room Temp. | 24 | 15 |
| N-Chlorosuccinimide (NCS) | Acetonitrile | Room Temp. | 24 | 24 |
| Trichloroisocyanuric acid (TCCA) | Acetonitrile | Room Temp. | 0.25 | 98 |
Data adapted from Motati, D. R., et al. (2018). Chemical Science.[6]
Experimental Protocols
Protocol 1: Metal-Free C5-Chlorination of N-(quinolin-8-yl)acetamide
This protocol, adapted from Motati, D. R., et al., describes a highly efficient and regioselective chlorination using TCCA.[10]
Materials:
-
N-(quinolin-8-yl)acetamide (0.4 mmol)
-
Trichloroisocyanuric acid (TCCA) (0.145 mmol, 0.36 eq.)
-
Acetonitrile (ACN) (3 mL)
-
Round-bottom flask and magnetic stir bar
Procedure:
-
To a round-bottom flask, add N-(quinolin-8-yl)acetamide (0.4 mmol) and acetonitrile (3 mL).
-
Stir the mixture at room temperature in an open-air atmosphere to dissolve the starting material.
-
Add trichloroisocyanuric acid (TCCA) (0.145 mmol) to the solution in one portion.
-
Continue stirring at room temperature for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 5-chloro-N-(quinolin-8-yl)acetamide.
Protocol 2: General Procedure for Conrad-Limpach Synthesis of a 4-Hydroxyquinoline
This protocol outlines the general steps for the Conrad-Limpach synthesis, highlighting the critical temperature control needed to avoid the formation of the 2-hydroxyquinoline isomer.
Materials:
-
Substituted Aniline (1 eq.)
-
β-ketoester (e.g., ethyl acetoacetate) (1 eq.)
-
High-boiling point inert solvent (e.g., mineral oil, Dowtherm A)
-
Reaction vessel with heating mantle, stirrer, and condenser
Procedure:
-
Condensation (Low Temperature):
-
In a reaction vessel, combine the aniline and the β-ketoester.
-
Stir the mixture at a low temperature (room temperature to ~60°C) to facilitate the initial condensation. This step is critical to favor the kinetic product intermediate.[1]
-
Monitor the reaction by TLC until the starting aniline is consumed. Water is evolved during this step.
-
-
Cyclization (High Temperature):
-
Add a high-boiling point solvent to the reaction mixture.[1][2][3]
-
Heat the mixture to a high temperature (typically 250-260°C) to induce the thermal cyclization.[1][2]
-
Maintain this temperature for the recommended time (e.g., 30-60 minutes), monitoring for the formation of the 4-hydroxyquinoline product.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool. The product may precipitate upon cooling.
-
Dilute the mixture with a non-polar solvent (e.g., hexanes, toluene) to precipitate the product further and dissolve the high-boiling solvent.
-
Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove residual high-boiling solvent and other impurities.[1]
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Visualizations
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Factors influencing regioselectivity in direct halogenation.
Caption: General workflow for synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04107A [pubs.rsc.org]
- 6. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. uop.edu.pk [uop.edu.pk]
- 10. benchchem.com [benchchem.com]
- 11. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00372E [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
Technical Support Center: Production of 8-Bromo-4-chloro-2-methylquinoline
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 8-Bromo-4-chloro-2-methylquinoline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.
Recommended Synthesis Protocol
The following section details a common and effective multi-step synthetic pathway for producing this compound. The process begins with a Doebner-von Miller reaction to form the quinoline core, followed by a chlorination step.
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Detailed Methodology
Step 1: Synthesis of 8-Bromo-2-methylquinoline (Intermediate) [1]
-
Prepare a solution of 2-bromoaniline (0.05 mol) and 18% hydrochloric acid (50 ml) in a reaction vessel equipped with a reflux condenser.
-
Heat the solution to reflux.
-
Slowly add a mixture of crotonaldehyde (0.06 mol) dropwise over 1 hour with constant stirring.
-
Continue stirring the reaction mixture at 373 K for an additional 2.5 hours.
-
Add an equimolar amount of anhydrous zinc chloride (ZnCl₂) and stir vigorously for 30 minutes.
-
Once the reaction is complete, cool the solution in an ice bath.
-
Filter the resulting crude brown solid and wash it with 2-propanol.
-
Dissolve the solid in water and neutralize with concentrated ammonium hydroxide (NH₃·H₂O) to a pH of 8.
-
Cool the solution, filter the precipitated product, and air dry to obtain 8-Bromo-2-methylquinoline as a grey solid. The expected yield is approximately 52%.[1]
Step 2: Synthesis of this compound [2][3]
-
Carefully add the 8-Bromo-2-methylquinoline intermediate (1.0 equivalent) to an excess of phosphorus oxychloride (POCl₃), typically 5-10 equivalents. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.[2]
-
Heat the mixture to reflux (approximately 110°C) and maintain for 2-4 hours.[2]
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.[2]
-
Neutralize the acidic solution by the slow addition of a base, such as a 4M sodium hydroxide solution, until the pH is approximately 8-9.[2][4]
-
The final product will precipitate out of the solution. Filter the solid, wash it thoroughly with water, and dry.
-
The crude this compound can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Data Summary: Reagents and Conditions
| Step | Reactants | Key Reagents/Solvents | Temperature | Time | Typical Yield | Reference |
| 1 | 2-Bromoaniline, Crotonaldehyde | 18% HCl, ZnCl₂ | 373 K (Reflux) | ~4 hours | ~52% | [1] |
| 2 | 8-Bromo-2-methylquinoline | Phosphorus Oxychloride (POCl₃) | ~110°C (Reflux) | 2-4 hours | Not specified, but chlorination of similar compounds can be efficient. | [2] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up process.
Troubleshooting Logic Flow Diagram
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Question & Answer Troubleshooting
Q1: My final yield is significantly lower than expected. What are the common causes? A: Low yields can stem from several factors:
-
Incomplete Reactions: The Doebner-von Miller or chlorination steps may not have gone to completion. Verify completion with TLC before proceeding to work-up.
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. For the Doebner-von Miller reaction, ensure the mixture is maintained at reflux for the specified duration.[1] For chlorination, ensure the reflux temperature of POCl₃ is reached and maintained.[2]
-
Side Reactions: The formation of byproducts, such as di-halogenated quinolines, can consume starting material and reduce the yield of the desired product.[5]
-
Purification Losses: Significant material can be lost during filtration, transfer, and recrystallization. Ensure the product has fully precipitated before filtration and use a minimal amount of cold solvent for washing.
Q2: I am observing multiple spots on my TLC plate after the reaction. How do I identify and remove these impurities? A: Multiple spots indicate the presence of starting materials, intermediates, or side products.
-
Identification: Run co-spots with your starting materials on the TLC plate to identify unreacted precursors. Side products may include isomers or over-halogenated compounds.
-
Removal:
-
Recrystallization: This is the primary method for purification. Selecting the right solvent is key; ethanol is often a good starting point for quinoline derivatives.[2]
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be employed. A solvent system like ethyl acetate/hexane is a common choice.[6]
-
Q3: The chlorination step with phosphorus oxychloride (POCl₃) is not working effectively. A: Issues with the chlorination step often relate to reagent quality or reaction conditions.
-
Reagent Quality: POCl₃ is sensitive to moisture. Use a fresh or properly stored bottle to ensure its reactivity.
-
Anhydrous Conditions: The reaction should be conducted under a dry atmosphere (e.g., using a drying tube or nitrogen) as water will decompose the POCl₃.
-
Temperature: The reaction requires heating to reflux (around 110°C) to proceed efficiently.[2] Insufficient temperature can lead to a stalled or incomplete reaction.
-
Exothermic Reaction: The initial mixing of the quinoline intermediate with POCl₃ can be highly exothermic. Ensure this is done carefully with adequate cooling to prevent degradation.[2]
Q4: The product "oils out" during recrystallization instead of forming crystals. What should I do? A: "Oiling out" occurs when the compound is insoluble in the cold solvent but melts and is fully miscible in the hot solvent.
-
Solvent System: Try a different solvent or a mixed-solvent system. For example, dissolve the compound in a good solvent (like ethanol or dichloromethane) and slowly add a poor solvent (like hexane or water) until turbidity persists.
-
Temperature Control: Allow the solution to cool very slowly. Rapid cooling encourages oiling, while slow cooling promotes crystal growth. Seeding the solution with a small crystal of the pure product can also initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling this compound? A: This compound is classified as hazardous and requires careful handling.[7] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8] It should be stored in a locked-up location.[7]
-
Disposal: Dispose of waste according to local, state, and federal regulations at an approved waste disposal plant.[7][8]
Safety and Hazard Information Table
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Reference |
| Acute Toxicity, Oral (Category 3) | GHS06 (Skull and Crossbones) | Danger | H301: Toxic if swallowed | [9] |
| Serious Eye Damage (Category 1) | GHS05 (Corrosion) | Danger | H318: Causes serious eye damage | [9] |
Q2: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.[2]
-
Procedure: Spot the reaction mixture alongside the starting material on a silica gel TLC plate.
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What analytical methods are used to confirm the structure and purity of the final product? A: A combination of spectroscopic and physical methods should be used:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[10]
-
Melting Point: A sharp melting point range is a good indicator of high purity.
Q4: What are the known applications of this compound? A: This compound is a versatile heterocyclic building block used primarily in medicinal chemistry and materials science.[11] The bromo and chloro substituents serve as reactive sites for introducing new functional groups via cross-coupling and nucleophilic substitution reactions, respectively. This allows for the synthesis of diverse libraries of quinoline derivatives for screening as potential therapeutic agents, particularly in the development of kinase inhibitors and anticancer compounds.[11][12]
References
- 1. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. This compound AldrichCPR 1201-07-6 [sigmaaldrich.com]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound | RUO | Supplier [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Refining Protocols for Nucleophilic Substitution on Chloroquinolines
Welcome to the technical support center for nucleophilic substitution on chloroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on chloroquinolines?
A1: The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr). This reaction involves the attack of a nucleophile on the electron-deficient carbon atom of the quinoline ring (typically C4), leading to the displacement of the chloride leaving group. The electron-withdrawing effect of the quinoline nitrogen enhances the reactivity of the chloroquinoline towards nucleophilic attack. The SNAr mechanism generally proceeds through a two-step addition-elimination process, forming a resonance-stabilized intermediate called a Meisenheimer complex.[1][2][3][4]
Q2: Which position on the chloroquinoline ring is most reactive for nucleophilic substitution?
A2: The C4-position of the quinoline ring is particularly susceptible to nucleophilic attack. This is due to the electron-withdrawing nature of the nitrogen atom within the quinoline scaffold, which makes the C4 carbon electron-deficient and thus a prime target for nucleophiles.[1] For some precursors like 2,4-dichloroquinazoline, theoretical calculations have shown that the carbon at position 4 has a greater LUMO coefficient, making it more susceptible to nucleophilic attack.[5]
Q3: What are the common methods for performing nucleophilic substitution on chloroquinolines?
A3: There are several established methods, each with its own advantages:
-
Conventional Heating: A straightforward approach where the chloroquinoline and nucleophile are heated in a suitable solvent. While simple, it may require harsher conditions and longer reaction times.[1][6]
-
Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and higher yields.[1][6]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination allow for the formation of C-N bonds under milder conditions and are suitable for a broader range of amine nucleophiles.[6][7]
-
Ultrasound-Assisted Synthesis: This technique employs ultrasonic irradiation to accelerate the reaction, offering a rapid and efficient green chemistry approach.[7][8]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][6] These methods allow you to track the consumption of the starting materials and the formation of the product over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low or No Conversion of Chloroquinoline | Insufficiently Activated Quinoxaline Ring: The presence of electron-donating groups on the quinoline ring can decrease its reactivity. | Increase the reaction temperature or prolong the reaction time. The presence of electron-withdrawing groups can enhance the reaction rate.[9] |
| Poor Nucleophile: The strength of the nucleophile is a critical factor. Neutral nucleophiles like amines or alcohols may not be reactive enough on their own. | For neutral nucleophiles, the addition of a base is often required to generate the more nucleophilic conjugate base (e.g., amide or alkoxide).[9] For less reactive nucleophiles, consider using a stronger base or a different solvent to enhance nucleophilicity. Thiols are generally excellent nucleophiles for SNAr reactions.[9] | |
| Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Protic solvents can solvate the nucleophile, reducing its reactivity. | Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions as they can enhance the reactivity of anionic nucleophiles.[9] | |
| Suboptimal Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier. | If the reaction is sluggish at room temperature, gradually increase the temperature. Monitoring the reaction by TLC or LC-MS is crucial to find the optimal temperature. Be aware that excessively high temperatures can lead to side reactions and decomposition.[9] | |
| Formation of Multiple Products / Side Reactions | Di-substitution: If the starting material has multiple leaving groups, or if the product of the initial substitution is still reactive, di-substitution can occur. | Use a stoichiometric amount of the nucleophile or a slight excess of the chloroquinoline. Running the reaction at a lower temperature may also improve selectivity.[9] To minimize di-substitution, you can also try adding the nucleophile slowly to the reaction mixture.[9] |
| Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with the intended nucleophile. | Choose a non-nucleophilic solvent if this is suspected. | |
| Decomposition: A dark coloration and the formation of a complex mixture of products can indicate decomposition. | This could be caused by an excessively high reaction temperature or the use of a base that is too strong. Try running the reaction at a lower temperature and/or using a milder base (e.g., K₂CO₃ instead of NaH).[9] |
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution on 4-chloroquinolines with various nucleophiles.
| Nucleophile | Method | Solvent | Temperature (°C) | Time | Base | Yield (%) |
| Primary Alkylamine | Microwave | DMSO | 140-180 | 20-30 min | None | 80-95 |
| Secondary Alkylamine | Microwave | DMSO | 140-180 | 20-30 min | Base needed | 80-95 |
| Aniline/Heteroarylamine | Microwave | DMSO | 140-180 | 20-30 min | NaOH | 80-95 |
| Adamantan-1-amine | Pd-catalyzed | Toluene | 100 | 20 h | NaOtBu | 52 |
| N-Methyladamantan-1-amine | Pd-catalyzed | Toluene | 100 | 20 h | NaOtBu | 61 |
| N-Adamantan-1-yl-N-methylamine | Pd-catalyzed | Toluene | 100 | 20 h | NaOtBu | 79 |
| o-Phenylenediamine | Ultrasound | Ethanol | 90 | 30 min | - | - |
| Thiosemicarbazide | Ultrasound | Ethanol | 90 | 30 min | - | 80 |
| 3-Amino-1,2,4-triazole | Ultrasound | Ethanol | 90 | 30 min | - | 81 |
Note: Yields are generalized from typical SNAr reactions and may vary depending on the specific substrates and nucleophiles used. Optimization for specific substrates is recommended.[9]
Experimental Protocols
Protocol 1: Conventional Heating with an Amine Nucleophile
Materials:
-
4-Chloroquinoline
-
Amine nucleophile (e.g., aniline)
-
Solvent (e.g., ethanol, isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the 4-chloroquinoline (1.0 eq) in the chosen solvent.[6]
-
Heat the mixture to reflux with stirring.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]
-
Upon completion (typically 5-24 hours), cool the reaction mixture to room temperature.[1][6]
-
If a precipitate forms, collect the product by filtration and wash with a cold solvent (e.g., isopropanol).[6]
-
If no precipitate forms, remove the solvent under reduced pressure.[6]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][6]
Protocol 2: Microwave-Assisted Synthesis with an Amine Nucleophile
Materials:
-
4-Chloroquinoline
-
Amine nucleophile
-
Solvent (e.g., DMF, NMP) or solvent-free
-
Microwave vial with a snap cap
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the 4-chloroquinoline (1.0 eq) and the desired amine (1.5 eq).[6]
-
Add a suitable solvent if necessary. For many reactions, this can be performed solvent-free.[6]
-
Add a base if necessary, depending on the nature of the amine nucleophile.[1]
-
Seal the vial and place it in the microwave reactor.[6]
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.[6]
-
The product can be isolated by precipitation upon the addition of water or by extraction with a suitable organic solvent.[6]
-
Purify the crude product by recrystallization or column chromatography.[6]
Protocol 3: Palladium-Catalyzed (Buchwald-Hartwig) Amination
Materials:
-
4,7-Dichloroquinoline
-
Amine nucleophile (e.g., adamantane-containing amines)
-
Palladium source (e.g., Pd(dba)₂)
-
Phosphine ligand (e.g., BINAP, DavePhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk tube under an inert atmosphere, add the palladium source, the phosphine ligand, and the base.[7]
-
Add the 4,7-dichloroquinoline and the amine nucleophile.[7]
-
Add anhydrous toluene via syringe.[7]
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C).[6]
-
Monitor the reaction by TLC or GC-MS.[6]
-
Upon completion, cool the mixture to room temperature.[6][7]
-
Dilute the mixture with a suitable solvent like dichloromethane or ethyl acetate and filter through a pad of celite to remove the catalyst.[7]
-
Wash the filtrate with water and brine.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]
-
Purify the product by column chromatography or recrystallization as needed.[7]
Visualizations
Caption: General workflow for nucleophilic substitution on 4-chloroquinolines.[1]
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the NMR Characterization of 8-Bromo-4-chloro-2-methylquinoline Derivatives
For researchers and professionals in the fast-paced fields of drug discovery and chemical synthesis, the precise and unambiguous structural elucidation of novel molecules is paramount. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the intricate architecture of organic compounds. This guide provides a comprehensive comparison of the NMR characteristics of 8-bromo-4-chloro-2-methylquinoline and its closely related derivatives, supported by experimental data and detailed protocols to aid in their characterization.
Comparative NMR Data Analysis
The electronic environment of each proton and carbon atom in a quinoline ring system is highly sensitive to the nature and position of its substituents. The introduction of a bromine atom at the C-8 position, a chlorine atom at the C-4 position, and a methyl group at the C-2 position in the quinoline scaffold results in a unique NMR fingerprint.
To facilitate a clear comparison, the experimentally obtained ¹H NMR data for 8-bromo-2-methylquinoline is presented below. This compound serves as an excellent reference point, lacking only the C-4 chloro substituent of our primary molecule of interest. The expected chemical shifts for this compound are extrapolated based on established substituent effects in aromatic systems. The electron-withdrawing nature of the chlorine atom at C-4 is anticipated to induce a downfield shift (to a higher ppm value) for the neighboring protons, particularly H-3 and H-5.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | 8-bromo-2-methylquinoline (Experimental)[1] | This compound (Predicted) |
| CH₃ (C-2) | 2.82 (s, 3H) | ~2.8-2.9 (s, 3H) |
| H-3 | 7.33 (m, 1H) | ~7.4-7.5 (s, 1H) |
| H-4 | 8.02 (m, 1H) | - |
| H-5 | 8.02 (m, 1H) | ~8.1-8.2 (d) |
| H-6 | 7.33 (m, 1H) | ~7.4-7.5 (t) |
| H-7 | 7.73 (dd, J=8.0, 1.2 Hz, 1H) | ~7.8-7.9 (d) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).
A similar comparative approach can be taken for the ¹³C NMR data. The introduction of the electronegative chlorine atom at C-4 will most significantly impact the chemical shift of C-4 itself, causing a substantial downfield shift. The adjacent carbons (C-3, C-4a, and C-5) will also experience moderate shifts.
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the NMR analysis of quinoline derivatives.
Sample Preparation:
-
Weigh 5-10 mg of the purified quinoline derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added.
-
Cap the NMR tube securely and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Visualization of the NMR Characterization Workflow
The process of characterizing a compound like this compound using NMR follows a logical workflow, from sample preparation to final structure elucidation.
Caption: Workflow for NMR characterization.
Comparison with Other Analytical Techniques
While NMR is a powerful tool for structural elucidation, a comprehensive characterization of this compound and its derivatives often involves complementary analytical techniques.
-
Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation patterns, confirming the elemental composition and offering clues about the molecule's structure.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups and bond types within the molecule.
-
X-ray Crystallography: Offers the definitive three-dimensional structure of a crystalline compound, providing precise bond lengths and angles. While being the gold standard for structural determination, it is contingent on the ability to grow suitable single crystals.
References
A Comparative Guide to the Mass Spectrometry Analysis of 8-Bromo-4-chloro-2-methylquinoline and its Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of 8-Bromo-4-chloro-2-methylquinoline, a significant heterocyclic compound in medicinal chemistry and drug development. The performance of mass spectrometry is objectively compared with High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document includes detailed experimental protocols, quantitative data for performance comparison, and visualizations to illustrate analytical workflows and molecular fragmentation pathways.
Mass Spectrometry Analysis of this compound
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds. When coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (HPLC-MS), it provides high sensitivity and selectivity for the analysis of complex mixtures.
For this compound, electron ionization mass spectrometry (EI-MS) is expected to produce a distinct fragmentation pattern. The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[1][2] This results in a cluster of peaks for the molecular ion (M, M+2, M+4) and for any fragments containing both halogen atoms.
The predicted fragmentation of this compound would likely involve the initial loss of a methyl radical, followed by the sequential loss of chlorine and bromine atoms or the loss of HCl and HBr.
Comparison of Analytical Techniques
The choice of analytical technique for the characterization of this compound and its reaction products depends on the specific analytical need, such as purity assessment, structural elucidation, or quantification.
| Parameter | GC-MS | HPLC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Use | Identification and quantification of volatile and semi-volatile compounds | Identification and quantification of non-volatile and thermally labile compounds | Structural elucidation and quantification | Identification of functional groups |
| Sensitivity | High (pg to ng)[3][4] | Very High (fg to pg)[5][6] | Low (mg to µg)[7][8] | Moderate (µg to mg) |
| Resolution | High | High | Very High | Moderate |
| Sample Requirement | Small (µL of solution) | Small (µL of solution) | Larger (mg of solid)[7][9] | Small (mg of solid) |
| Structural Information | Fragmentation pattern provides structural clues. | Fragmentation pattern provides structural clues. | Detailed structural information (connectivity of atoms). | Information about functional groups present. |
| Quantitative Analysis | Excellent | Excellent | Excellent (qNMR) | Limited |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is suitable for the analysis of this compound and related volatile products.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injection : 1 µL of the sample solution (in a suitable solvent like dichloromethane) is injected in splitless mode.
-
Oven Temperature Program :
-
Initial temperature: 150°C, hold for 2 min.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 min.
-
-
Mass Spectrometer Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-400.
-
Scan Speed: 2 scans/sec.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
This protocol is suitable for the analysis of this compound and non-volatile products.
-
Instrumentation : An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient :
-
Start with 30% B, hold for 2 min.
-
Linearly increase to 95% B over 10 min.
-
Hold at 95% B for 3 min.
-
Return to 30% B and equilibrate for 5 min.
-
-
Flow Rate : 0.5 mL/min.
-
Injection Volume : 5 µL.
-
Mass Spectrometer Parameters :
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Mass Range: m/z 100-500.
-
Visualizations
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 3. tandfonline.com [tandfonline.com]
- 4. agilent.com [agilent.com]
- 5. Development and validation of an HPLC-MS/MS method for the simultaneous analysis of volatile organic compound metabolites, hydroxylated polycyclic aromatic hydrocarbons, and 8-hydroxy-2'-deoxyguanosine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors Affecting the Limit of Detection for HPLC/Tandem Mass Spectrometry Experiments Based on Gas-Phase Ion-Molecule Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. \Basics of NMR\ Sample preparation and analysis of NMR analysis data\ - Mesbah Energy [irisotope.com]
- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
A Comparative Analysis of Substituted Quinolines: Unveiling Their Diverse Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a versatile heterocyclic framework, is a cornerstone in medicinal chemistry, giving rise to a vast array of derivatives with significant therapeutic potential.[1][2] This guide provides a detailed comparison of the biological activities of three distinct classes of substituted quinolines: 2-arylquinolines and 2-methyl-1,2,3,4-tetrahydroquinolines as anticancer agents, 2-substituted 3-arylquinolines as anti-inflammatory agents, and 6-iodo-substituted carboxy-quinolines as antimicrobial agents. The comparative analysis is supported by quantitative experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Anticancer Activity: 2-Arylquinolines vs. 2-Methyl-1,2,3,4-tetrahydroquinolines
A study focusing on a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines revealed significant differences in their anticancer properties.[3][4][5] The in vitro cytotoxicity of these compounds was evaluated against several human cancer cell lines.
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of these quinoline derivatives were quantified by determining their half-maximal inhibitory concentration (IC50) values using the MTT assay. The results demonstrate that 2-arylquinolines generally exhibit superior anticancer activity compared to their 2-methyl-1,2,3,4-tetrahydroquinoline counterparts.[3]
| Compound Class | Representative Compound | Substitution | Cancer Cell Line | IC50 (µM)[3] |
| 2-Arylquinoline | 13 | 2-(3,4-methylenedioxyphenyl)-6-bromoquinoline | HeLa (Cervical) | 8.3 |
| 12 | 2-(3,4-methylenedioxyphenyl)-6-chloroquinoline | PC3 (Prostate) | 31.37 | |
| 11 | 2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 34.34 | |
| 2-Methyl-1,2,3,4-tetrahydroquinoline | 18 | 4-acetamido-2-methyl-2-phenyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 |
Experimental Protocol: In Vitro Cytotoxicity MTT Assay
The viability of cancer cells after treatment with the substituted quinolines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8][9]
-
Cell Seeding: Human cancer cell lines (e.g., HeLa, PC3) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoline derivatives and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding 100 µL of a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity: 2-Substituted 3-Arylquinolines
A series of 2-substituted 3-arylquinoline derivatives have been investigated for their ability to modulate inflammatory responses in lipopolysaccharide (LPS)-activated macrophages.[10][11]
Quantitative Analysis of Anti-inflammatory Effects
The anti-inflammatory activity was assessed by measuring the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[10][11]
| Compound | Substitution | Effect on NO Production (at 10 µM)[10] | Effect on TNF-α Secretion (at 10 µM)[10] | Effect on IL-6 Secretion (at 10 µM)[10] |
| 18a | 2-(4-methoxybenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | Significant inhibition | Significant decrease | Significant decrease |
| 18b | 2-(4-fluorobenzoyl)-3-(3,4,5-trimethoxyphenyl)quinoline | Significant inhibition | Significant decrease | Significant decrease |
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
These active quinoline derivatives were found to suppress the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs) and attenuate the activity of Nuclear Factor-kappa B (NF-κB) in LPS-activated macrophages.[10][11] The NF-κB and MAPK pathways are crucial signaling cascades that regulate the expression of pro-inflammatory genes.[12][13][14][15][16]
Caption: Inhibition of NF-κB and MAPK signaling pathways.
Experimental Protocol: LPS-Induced Inflammatory Response in Macrophages
-
Cell Culture: Murine macrophage cell line J774A.1 is cultured in appropriate media.[17]
-
Compound Pre-treatment: Macrophages are pre-treated with different concentrations of the 2-substituted 3-arylquinoline derivatives for 1 hour.[10]
-
LPS Stimulation: The cells are then stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[17][18][19][20]
-
Nitric Oxide Measurement: The concentration of nitrite in the culture supernatants is measured using the Griess reagent as an indicator of NO production.
-
Cytokine Quantification: The levels of TNF-α and IL-6 in the culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[18]
Antimicrobial Activity: 6-Iodo-substituted Carboxy-quinolines
A library of novel 6-iodo-substituted carboxy-quinoline derivatives has demonstrated promising antimicrobial activity, particularly against Gram-positive bacteria and some fungi.[21]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of these compounds was determined by their minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits the visible growth of a microorganism.[22]
| Compound Class | Representative Compound | Target Microorganism | MIC (µg/mL)[22] |
| 6-Iodo-substituted Carboxy-quinoline | Derivative 1 | Staphylococcus epidermidis (Gram-positive) | 125 |
| Klebsiella pneumoniae (Gram-negative) | >500 (inactive) | ||
| Candida parapsilosis (Fungus) | 250 | ||
| Derivative 2 | Staphylococcus epidermidis (Gram-positive) | 62.5 | |
| Klebsiella pneumoniae (Gram-negative) | >500 (inactive) | ||
| Candida parapsilosis (Fungus) | 125 | ||
| Standard Antibiotic | Ciprofloxacin | Staphylococcus epidermidis (Gram-positive) | 0.25 - 1 |
| Klebsiella pneumoniae (Gram-negative) | ≤0.25 - 1 | ||
| Candida parapsilosis (Fungus) | Not Applicable |
Experimental Protocol: Broth Microdilution MIC Assay
The MIC values were determined using the broth microdilution method.[23][24][25][26][27]
-
Compound Dilution: Serial two-fold dilutions of the iodo-quinoline derivatives are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: Workflow of the broth microdilution MIC assay.
Conclusion
This comparative guide highlights the remarkable versatility of the quinoline scaffold in generating derivatives with potent and diverse biological activities. The substitution pattern on the quinoline ring system is a critical determinant of the resulting pharmacological profile. 2-Arylquinolines show promise as anticancer agents, 2-substituted 3-arylquinolines demonstrate significant anti-inflammatory potential by targeting key signaling pathways, and 6-iodo-substituted carboxy-quinolines represent a potential new class of antimicrobial agents. The provided experimental data and detailed protocols offer a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration and optimization of these promising compounds.
References
- 1. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells [jove.com]
- 2. Efficient synthesis of 2-acylquinolines based on an aza-vinylogous Povarov reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Substituted 3-Arylquinoline Derivatives as Potential Anti-Inflammatory Agents Through Inhibition of LPS-Induced Inflammatory Responses in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 16. dovepress.com [dovepress.com]
- 17. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. benchchem.com [benchchem.com]
- 23. protocols.io [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Halogenated Quinolines as Anticancer Agents: A Comparative Overview
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective anticancer therapeutics has led to the extensive investigation of quinoline derivatives. The versatile quinoline scaffold, a fusion of a benzene and a pyridine ring, allows for diverse chemical modifications, leading to a wide spectrum of biological activities. Among these, halogenated quinolines, particularly those bearing bromo- and chloro-substituents, have emerged as a promising class of compounds with significant antiproliferative properties. This guide provides a comparative overview of the anticancer efficacy of bromo- and chloro-substituted quinolines, with a focus on available experimental data for representative compounds, in the absence of specific comparative studies on 8-Bromo-4-chloro-2-methylquinoline.
Comparative Anticancer Activity of Halogenated Quinolines
The following table summarizes the in vitro anticancer activity of several bromo- and chloro-substituted quinoline derivatives from available research, compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (Compound 11) | C6 (rat glioblastoma) | 15.4 | 5-FU | 240.8 - 258.3 |
| HeLa (cervical cancer) | 26.4 | 5-FU | 240.8 - 258.3 | |
| HT29 (colon carcinoma) | 15.0 | 5-FU | 240.8 - 258.3 | |
| 6,8-dibromo-5-nitroquinoline (Compound 17) | C6 (rat glioblastoma) | 50.0 | 5-FU | 240.8 - 258.3 |
| HT29 (colon carcinoma) | 26.2 | 5-FU | 240.8 - 258.3 | |
| HeLa (cervical cancer) | 24.1 | 5-FU | 240.8 - 258.3 |
Note: The data presented is for structurally related compounds and not for this compound directly. The IC50 values for 5-FU are presented as a range from the cited study.
The data indicates that brominated quinoline derivatives can exhibit significant cytotoxic activity against various cancer cell lines, in some cases with much higher potency than the conventional anticancer drug 5-FU[1]. The substitution pattern of the halogen atoms and other functional groups on the quinoline ring plays a crucial role in determining the anticancer potency[1].
Experimental Protocols
The evaluation of the anticancer activity of quinoline derivatives typically involves in vitro cytotoxicity assays. A commonly used method is the MTT assay.
MTT Assay Protocol for Cytotoxicity Assessment
Objective: To determine the concentration of a compound that inhibits the growth of 50% of a cancer cell population (IC50).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a positive control (a known anticancer drug like doxorubicin) for a specified period (typically 48-72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the treatment medium is removed, and a solution of MTT is added to each well. The plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting a dose-response curve of cell viability against the compound concentration.
Potential Mechanism of Action and Signaling Pathways
While the precise mechanism of action for this compound is not specifically elucidated in the available literature, quinoline derivatives are known to exert their anticancer effects through various mechanisms. These include the inhibition of key signaling pathways that are often dysregulated in cancer, such as the EGFR, VEGFR-2, and PI3K/Akt pathways[2]. The halogen and methyl group substitutions on the quinoline ring can influence the compound's binding affinity to molecular targets within these pathways[2].
The following diagram illustrates a generalized workflow for the synthesis and evaluation of halogenated quinolines as potential anticancer agents.
Caption: Generalized workflow for the synthesis and anticancer evaluation of halogenated quinolines.
The following diagram depicts a simplified representation of a signaling pathway that is a common target for quinoline-based anticancer agents.
Caption: Potential inhibition of the RTK/PI3K/Akt signaling pathway by a quinoline derivative.
References
Comparative Guide to Structure-Activity Relationship (SAR) Studies of 8-Bromo-4-chloro-2-methylquinoline Analogs
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-Bromo-4-chloro-2-methylquinoline analogs, focusing on their potential as anticancer agents. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Introduction
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer properties.[1] The this compound core, in particular, offers multiple reactive sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries to explore as potential therapeutic agents. The strategic placement of the bromo and chloro substituents allows for selective functionalization, enabling a systematic investigation of the structure-activity relationships.[1][2] This guide synthesizes findings from studies on various quinoline derivatives to infer the SAR for analogs of this compound, with a focus on their activity as inhibitors of cancer cell proliferation, potentially through modulation of the PI3K/Akt/mTOR signaling pathway.[3][4]
Data Presentation: Anticancer Activity of Quinoline Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various substituted quinoline derivatives against a panel of human cancer cell lines. While specific data for a comprehensive series of this compound analogs is not publicly available, the data from structurally related compounds provides valuable insights into the SAR of this chemical class.
Table 1: Cytotoxicity of 2-Arylquinoline Derivatives
| Compound | R (Position 6) | Ar (Position 2) | HeLa (IC50, µM) | PC3 (IC50, µM) | MCF-7 (IC50, µM) | SKBR-3 (IC50, µM) |
| 4 | H | Phenyl | >100 | >100 | >100 | >100 |
| 5 | OCH3 | Phenyl | 54.2 | 48.7 | >100 | >100 |
| 11 | H | 3,4-methylenedioxyphenyl | 34.3 | >100 | >100 | >100 |
| 12 | OCH3 | 3,4-methylenedioxyphenyl | 31.4 | >100 | >100 | >100 |
| 13 | Cl | 3,4-methylenedioxyphenyl | 8.3 | >100 | >100 | >100 |
Data synthesized from a study on 2-arylquinoline derivatives, highlighting the effect of substitution at positions 2 and 6 on anticancer activity.[5]
Table 2: Cytotoxicity of Quinoline-Chalcone Derivatives
| Compound | R (Chalcone Moiety) | MGC-803 (IC50, µM) | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) |
| 12a | 4-H | 8.12 | 12.3 | 11.5 |
| 12b | 4-F | 6.54 | 9.87 | 8.99 |
| 12e | 4-Cl | 1.38 | 5.34 | 5.21 |
| 12g | 4-CH3 | 9.21 | 13.1 | 12.8 |
| 12j | 4-OCH3 | >20 | >20 | >20 |
| 5-Fu (Control) | - | 6.22 | 10.4 | 11.1 |
Data from a study on quinoline-chalcone derivatives, indicating the impact of substituents on the chalcone fragment linked to the quinoline core.[6]
Structure-Activity Relationship (SAR) Insights
-
Substitution at the 4-position: The chloro group at the 4-position is a key reactive site. Nucleophilic aromatic substitution with various amines can lead to a diverse library of 4-amino-8-bromo-2-methylquinoline analogs. The nature of the amine substituent is expected to significantly influence biological activity.[1]
-
Substitution at the 8-position: The bromo group at the 8-position provides another handle for modification, often through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl groups, which can modulate the compound's steric and electronic properties and its interaction with biological targets.[1] Recent research has indicated that 8-substituted quinolines with hydroxyl and methoxy groups show potent inhibitory effects against various cancer cell lines.[7]
-
The 2-methyl group: The methyl group at the 2-position can influence the molecule's overall lipophilicity and steric profile. Modifications at this position, or its replacement with other alkyl or aryl groups, could fine-tune the compound's activity and selectivity.[8]
-
General Trends: The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[5][9] Electron-withdrawing groups, such as halogens, on appended aromatic rings often enhance cytotoxic activity.[6]
Experimental Protocols
General Synthesis of 4-Amino-8-bromo-2-methylquinoline Analogs
This protocol describes a general method for the synthesis of 4-amino-8-bromo-2-methylquinoline derivatives via nucleophilic aromatic substitution.
-
Reaction Setup: To a solution of this compound in a suitable solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide), add the desired primary or secondary amine.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-8-bromo-2-methylquinoline analog.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: The synthesized quinoline analogs are dissolved in DMSO and serially diluted in cell culture medium to various concentrations. The cells are then treated with these dilutions and incubated for 48-72 hours.[10]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for another 2-4 hours.[10]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for SAR Studies
Caption: Workflow for the synthesis and evaluation of this compound analogs.
PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives have been identified as potential inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][4]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neuroquantology.com [neuroquantology.com]
- 10. benchchem.com [benchchem.com]
The Synthetic Advantage of 8-Bromo-4-chloro-2-methylquinoline: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Among the vast array of heterocyclic scaffolds, substituted quinolines are prized for their prevalence in biologically active compounds.[1][2][3] This guide provides a comprehensive comparison of 8-Bromo-4-chloro-2-methylquinoline with alternative reagents, highlighting its distinct advantages in the synthesis of complex molecules, supported by experimental data and detailed protocols.
At a Glance: The Dual Reactivity Advantage
The primary advantage of this compound lies in the orthogonal reactivity of its two halogen substituents. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the 8-position is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. This dual and distinct reactivity allows for selective, stepwise functionalization of the quinoline core, providing a powerful platform for building molecular diversity.
Comparative Analysis of Reactivity
The strategic placement of the chloro and bromo groups on the 2-methylquinoline scaffold offers a significant advantage over isomers or similar monofunctionalized quinolines.
Nucleophilic Aromatic Substitution (SNAr) at the 4-Position
The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This facilitates reactions with a wide range of nucleophiles, particularly amines, to furnish 4-aminoquinoline derivatives, a common motif in many pharmaceutical agents.[4][5]
Table 1: Comparison of Nucleophilic Aromatic Substitution Yields
| Starting Material | Nucleophile | Conditions | Yield (%) | Reference |
| This compound | Aniline | EtOH, reflux, 4h | ~85 (Illustrative) | General reactivity principles |
| 4,7-Dichloroquinoline | Ethane-1,2-diamine | Neat, 130°C, 7h | Not specified | [4] |
| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | Not specified | Not specified | [3] |
| 2,4-Dichloroquinazoline | Aniline | Various | Good | [6] |
Palladium-Catalyzed Cross-Coupling at the 8-Position
The bromo substituent at the 8-position is amenable to a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of carbon and heteroatom-based functionalities. The reactivity of bromoquinolines in these reactions is influenced by the position of the bromine atom. While direct comparative data for the this compound isomer is scarce, general principles suggest that the 8-position is sterically more hindered than the 6-position, which can influence reaction rates and yields.[7]
Table 2: Comparison of Suzuki-Miyaura Coupling Yields for Bromoquinolines
| Starting Material | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 8-Bromoquinoline (Illustrative) | Phenylboronic acid | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | Good (Illustrative) | [7] |
| 6-Bromoquinoline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Good (Illustrative) | [7] |
| 3-Bromoquinoline | Arylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane/H₂O | Good | [8] |
| 9-Benzyl-8-bromoadenine | Phenylboronic acid | Not specified | Not specified | Not specified | 89% | [2] |
Note: The yields are illustrative and compiled from reactions with similar substrates to demonstrate the general feasibility and expected outcomes. The reactivity can be highly dependent on the specific substrate and reaction conditions.
Application in the Synthesis of Kinase Inhibitors
The quinoline scaffold is a key component of many kinase inhibitors used in oncology.[1] For instance, the synthesis of analogs of Lapatinib, a dual tyrosine kinase inhibitor, often involves the functionalization of a quinoline or quinazoline core.[9][10][11][12] The orthogonal reactivity of this compound makes it an ideal starting material for the synthesis of complex, highly substituted quinoline derivatives for screening as potential kinase inhibitors.
Experimental Protocols
The following are detailed, representative protocols for the key transformations of this compound.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
Objective: To synthesize a 4-amino-8-bromo-2-methylquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline) (1.2 eq)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the amine to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-chloro-8-aryl-2-methylquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination
Objective: To synthesize a 4-chloro-8-amino-2-methylquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., aniline) (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Magnetic stirrer and heating mantle
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-120°C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: Sonogashira Coupling
Objective: To synthesize a 4-chloro-8-alkynyl-2-methylquinoline derivative.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask for inert atmosphere
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[13][14][15][16]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical workflow and key reaction pathways enabled by this compound.
Caption: Orthogonal functionalization of this compound.
Caption: General workflow for Pd-catalyzed cross-coupling reactions.
Conclusion
This compound stands out as a highly versatile and strategic building block in organic synthesis. Its key advantage lies in the predictable and orthogonal reactivity of its chloro and bromo substituents, enabling selective and sequential functionalization. This allows for the efficient construction of diverse libraries of complex quinoline derivatives, which is of particular importance in the fields of medicinal chemistry and drug discovery. While direct, quantitative comparisons with all possible alternatives are not always available, the established principles of chemical reactivity, supported by the available experimental data, strongly underscore the synthetic utility of this valuable reagent.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
- 13. ajouronline.com [ajouronline.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
Comparative analysis of synthetic routes to halogenated quinolines
A Comparative Guide to the Synthetic Routes of Halogenated Quinolines
For researchers, scientists, and drug development professionals, the synthesis of halogenated quinolines is a critical endeavor. These scaffolds are integral to a vast range of pharmaceuticals and functional materials. This guide provides an objective comparison of classical and modern synthetic routes to halogenated quinolines, supported by experimental data, detailed protocols, and visualizations of the chemical transformations.
Overview of Synthetic Strategies
The synthesis of halogenated quinolines can be broadly categorized into two approaches:
-
Classical Condensation Reactions: These methods, developed in the late 19th century, involve the construction of the quinoline ring from anilines and carbonyl compounds. They are often characterized by harsh reaction conditions.
-
Modern Synthetic Methods: These approaches include direct halogenation of the quinoline core and transition-metal-catalyzed cross-coupling reactions, often offering milder conditions and greater functional group tolerance.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is often a trade-off between the availability of starting materials, desired substitution patterns, reaction conditions, and overall yield. The following tables provide a comparative overview of various methods.
Table 1: Comparison of Classical Synthetic Routes for Halogenated Quinolines
| Method | Starting Materials | Key Reagents & Conditions | Product Example | Yield (%) | Advantages | Disadvantages |
| Skraup Synthesis | Halogenated Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat (exothermic) | 6-Bromoquinoline | 54%[1] | Simple, readily available starting materials. | Harsh and potentially violent reaction conditions; often low to moderate yields.[2][3] |
| Doebner-von Miller | Halogenated Aniline, α,β-Unsaturated Carbonyl | Acid catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Halogenated Quinolines | Variable | More versatile than Skraup for substituted quinolines. | Potential for polymerization and side reactions; regioselectivity can be an issue.[2][4][5] |
| Combes Synthesis | Halogenated Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄, PPA), Heat | 2,4-Dimethyl-7-chloroquinoline | Good | Good for 2,4-disubstituted quinolines.[6] | Requires β-diketones, which may not be readily available.[7] |
| Friedländer Synthesis | 2-Amino-halobenzaldehyde, Active Methylene Compound | Acid or Base catalyst, Heat | 6-Bromoquinoline derivatives | Good to Excellent | High yields, good regioselectivity, and milder conditions than Skraup.[2][3][8][9] | Requires pre-functionalized and often less accessible 2-aminoaryl aldehydes or ketones.[3] |
Table 2: Comparison of Modern Synthetic Routes for Halogenated Quinolines
| Method | Starting Materials | Key Reagents & Conditions | Product Example | Yield (%) | Advantages | Disadvantages | | :--- | :--- | :--- | :--- | :--- | :--- | | Electrophilic Halogenation | Quinoline, Halogenating Agent | e.g., SO₂Cl₂, various catalysts | Chloroquinolines | Variable | Direct functionalization of the quinoline core. | Regioselectivity can be a major challenge, often leading to mixtures of isomers.[10] | | Transition Metal-Catalyzed (Palladium) | Halogenated Quinoline, Coupling Partner | Pd catalyst, ligand, base, solvent, heat | 3-Arylquinolines from 3-Bromoquinoline | 71-95% (Heck) | High yields, excellent functional group tolerance, versatile for C-C and C-N bond formation.[11][12] | Cost of catalyst and ligands; removal of metal traces from the final product. | | Transition Metal-Catalyzed (Copper) | Halogenated Precursors | Cu catalyst, ligand, base, solvent, heat | 2,4-Diaminoquinazolines from 2-bromobenzonitriles | Good to Excellent | Lower cost catalyst compared to palladium.[13] | Can require specific ligands and conditions. | | One-Pot Synthesis | Aniline, Malonic Acid | POCl₃, Microwave irradiation (600W, 50s) | 2,4-Dichloroquinoline | 61% | Rapid synthesis from simple starting materials.[14] | Use of hazardous reagents like POCl₃. |
Experimental Protocols
Skraup Synthesis of 6-Bromoquinoline
This protocol is adapted from the established Skraup reaction methodology.[15]
-
Reactants: 4-Bromoaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][15]
-
Procedure:
-
In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and glycerol in a flask equipped with a reflux condenser and mechanical stirrer.
-
Add the oxidizing agent portion-wise to control the initial exothermic reaction.
-
Heat the reaction mixture to 140-145°C for approximately 3 hours.[15]
-
Cool the mixture and carefully dilute with water.
-
Neutralize the acidic solution with a concentrated sodium hydroxide or ammonia solution to a pH of 6-7.[15]
-
The crude 6-bromoquinoline will precipitate and can be isolated by extraction with an organic solvent (e.g., toluene).[15]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 150-155°C/15 mmHg.[15]
-
-
Yield: A yield of approximately 54% can be achieved when nitrobenzene is used as the oxidant and the reaction is refluxed for 8 hours.[1]
Friedländer Synthesis of a 6-Bromoquinoline Derivative
This protocol is based on the general principles of the Friedländer synthesis.[8][16][17]
-
Reactants: 5-Bromo-2-aminobenzaldehyde and an enolizable ketone (e.g., acetone).[16]
-
Procedure:
-
Dissolve 5-bromo-2-aminobenzaldehyde in a suitable solvent such as ethanol.
-
Add the enolizable ketone and a catalytic amount of a base (e.g., sodium hydroxide) or acid.
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This is an example of the Combes synthesis for preparing a chlorinated quinoline derivative.[6]
-
Reactants: m-Chloroaniline and acetylacetone.
-
Procedure:
-
Condense m-chloroaniline with acetylacetone in the presence of an acid catalyst (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture to induce cyclization of the intermediate enamine.
-
After cooling, pour the reaction mixture into water and neutralize with a base.
-
The precipitated product is collected by filtration, washed with water, and can be purified by recrystallization.
-
One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinoline
This method provides a rapid synthesis of a dihalogenated quinoline.[14]
-
Reactants: Aniline, malonic acid, and phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a microwave-safe reaction tube, combine aniline, malonic acid, and POCl₃.
-
Seal the tube and place it in a microwave reactor.
-
Irradiate at 600 W for 50 seconds.
-
After cooling, pour the reaction mixture into ice water.
-
Make the solution slightly alkaline with a dilute sodium hydroxide solution.
-
The precipitated product is filtered, washed, and recrystallized from an ethanol-water mixture.
-
-
Yield: Approximately 61%.[14]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies.
Conclusion
The synthesis of halogenated quinolines can be achieved through a variety of methods, each with its own set of advantages and disadvantages. Classical methods like the Skraup and Friedländer syntheses are valuable for their use of simple starting materials, though they often involve harsh conditions. Modern methods, particularly transition-metal-catalyzed reactions, offer milder conditions, higher yields, and greater functional group tolerance, but may require more complex catalysts and starting materials. The choice of a particular synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the synthesis.
References
- 1. 6-Bromoquinoline: Synthesis, Detection Method and application_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. asianpubs.org [asianpubs.org]
- 15. benchchem.com [benchchem.com]
- 16. Friedländer approach for the incorporation of 6-bromoquinoline into novel chelating ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Validating the Mechanism of Action for Novel Quinoline-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline and its derivatives are recognized as privileged scaffolds in medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] Their diverse pharmacological activities, including anticancer, antimalarial, and antibacterial effects, make them a focal point of drug discovery.[2][3][4][5][6] This guide provides a comparative framework for validating the mechanism of action of novel quinoline-based compounds, focusing on their role as kinase inhibitors in oncology. We compare a novel quinoline-based inhibitor with a known alternative, providing supporting data and detailed experimental protocols.
Comparative Anticancer Activity: Targeting Kinase Signaling
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[7] The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a key cascade that promotes cell proliferation and survival and is a common target for these inhibitors.
To validate a novel quinoline-based kinase inhibitor, its efficacy is compared against an established drug targeting the same pathway. The half-maximal inhibitory concentration (IC50), which measures the drug concentration needed to inhibit a biological process by 50%, is a key metric for this comparison.[2][7] Lower IC50 values indicate higher potency.[2]
Table 1: Comparative Cytotoxicity (IC50) of a Novel Quinoline Derivative vs. an Alternative Kinase Inhibitor
| Compound/Derivative Class | Cell Line | Target Pathway | IC50 Value (µM) |
| Novel Quinoline-Thiazole Hybrid | MCF-7 (Breast Cancer) | PI3K/Akt/mTOR | 2.15 |
| Dactolisib (BEZ235) (Alternative) | MCF-7 (Breast Cancer) | PI3K/Akt/mTOR | 0.02 |
Note: Data is hypothetical for illustrative purposes but reflects typical comparative values found in research.
While the alternative, Dactolisib, shows higher potency in this example, the novel quinoline derivative still demonstrates significant activity. Further studies would explore its selectivity, toxicity, and potential to overcome resistance mechanisms.
Visualizing the Mechanism of Action
Understanding the target pathway is crucial for mechanism of action studies. Diagrams created using Graphviz can effectively illustrate these complex systems.
// Node Definitions EGFR [label="Growth Factor\nReceptor (EGFR)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; PIP3 [label="PIP3", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Drug Nodes Quinoline_Drug [label="Novel Quinoline\nInhibitor", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled]; Alternative_Drug [label="Dactolisib\n(Alternative)", shape=box, fillcolor="#FBBC05", fontcolor="#202124", style=filled];
// Edges EGFR -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" ATP->ADP", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Akt -> Apoptosis [label="|", color="#EA4335", penwidth=2.0, arrowhead=tee];
// Inhibition Edges Quinoline_Drug -> PI3K [label="Inhibits", color="#4285F4", penwidth=2.0, arrowhead=tee, fontcolor="#4285F4"]; Alternative_Drug -> PI3K [label="Inhibits", color="#FBBC05", penwidth=2.0, arrowhead=tee, fontcolor="#FBBC05"]; Alternative_Drug -> mTOR [label="Inhibits", color="#FBBC05", penwidth=2.0, arrowhead=tee, fontcolor="#FBBC05"];
// Invisible edges for alignment {rank=same; Quinoline_Drug; Alternative_Drug;} } Caption: PI3K/Akt/mTOR pathway targeted by a novel quinoline inhibitor and Dactolisib.
Experimental Protocols for Mechanism Validation
A series of well-defined experiments are required to validate the mechanism of action. A typical workflow involves cell-based assays to measure viability and specific molecular assays to confirm target engagement.
// Node Definitions start [label="Start:\nTreat Cancer Cells\nwith Quinoline Drug", shape=ellipse, fillcolor="#FFFFFF"]; viability [label="Cell Viability Assay\n(e.g., MTT Assay)"]; ic50 [label="Determine IC50 Value", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lysis [label="Cell Lysis and\nProtein Extraction"]; kinase_assay [label="In Vitro Kinase Assay"]; target_inhibition [label="Confirm Direct Target\nInhibition (e.g., Ki)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; western [label="Western Blot Analysis"]; pathway_effect [label="Assess Downstream\nPathway Modulation\n(e.g., p-Akt levels)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; conclusion [label="Conclusion:\nValidate Mechanism\nof Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> viability; viability -> ic50; ic50 -> lysis; lysis -> kinase_assay; lysis -> western; kinase_assay -> target_inhibition; western -> pathway_effect; target_inhibition -> conclusion; pathway_effect -> conclusion; } Caption: Workflow for validating the mechanism of action of a novel kinase inhibitor.
Below are detailed protocols for the key experiments in this workflow.
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[8][10]
-
Materials:
-
96-well plates
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Novel quinoline drug and alternative drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid)[8]
-
Multi-well spectrophotometer
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Treat cells with serial dilutions of the quinoline compound and the alternative drug. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 48-72 hours).[10]
-
MTT Addition: Remove the media and add 50 µL of serum-free media and 50 µL of MTT solution to each well.[8]
-
Formazan Formation: Incubate at 37°C for 3-4 hours until purple formazan crystals are visible.[8][10]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase enzyme.[11] Luminescence-based assays that quantify ADP production are common.[11]
-
Materials:
-
Recombinant kinase (e.g., PI3K) and its specific substrate peptide
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[11]
-
Novel quinoline drug and alternative drug
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the inhibitor compounds in DMSO.[11]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control.
-
Enzyme Addition: Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.[11]
-
Reaction Initiation: Start the reaction by adding 5 µL of the substrate/ATP mixture. Incubate at 30°C for 60 minutes.[11]
-
ATP Depletion: Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent, which converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes.[11]
-
Data Acquisition: Measure the luminescence of each well.
-
Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for direct enzyme inhibition.
-
Protocol 3: Western Blot Analysis for Pathway Modulation
Western blotting is used to detect specific proteins in a sample and assess the effect of the drug on downstream signaling molecules (e.g., phosphorylation of Akt).[12][13][14]
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)[15]
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane[15]
-
Transfer buffer
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody[15]
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Sample Preparation: Treat cells with the quinoline drug at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time. Lyse the cells in ice-cold lysis buffer.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[15]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.[14][15]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Signal Detection: After further washes, add the ECL substrate and detect the chemiluminescent signal using an imaging system.[15]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein (p-Akt) to a loading control (e.g., GAPDH or total Akt) to compare the effects across different drug concentrations.[15] A dose-dependent decrease in the phosphorylation of key proteins validates the inhibitory effect on the signaling pathway.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
In vitro comparison of cytotoxicity for quinoline derivatives
An essential step in the discovery of new therapeutic agents is the evaluation of their cytotoxic effects. For quinoline derivatives, a class of heterocyclic compounds known for a wide range of biological activities including anticancer properties, understanding their in vitro cytotoxicity is crucial.[1] This guide provides a comparative overview of the cytotoxic profiles of various quinoline derivatives against different cancer cell lines, details the experimental protocols used for these assessments, and visualizes key cellular and experimental pathways.
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.[1][2] The following table summarizes the IC50 values for several quinoline derivatives tested against a panel of human cancer cell lines, as determined by in vitro cytotoxicity assays. Lower IC50 values are indicative of greater potency.[3]
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| DFIQ | A549 | Non-Small Cell Lung | 4.16 | 24 | [4] |
| DFIQ | A549 | Non-Small Cell Lung | 2.31 | 48 | [4] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 10 | 24 | [5] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | Breast | 7.5 | 48 | [1][5] |
| 2-phenylquinolin-4-amine (7a) | HT-29 | Colon | 8.12 | Not Specified | [1][2] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | A549 | Lung | Not Specified (Potent) | Not Specified | [6] |
| 3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one (4a) | HCT-116 | Colon | Not Specified (Potent) | Not Specified | [6] |
| Pyridin-2-one derivative 4c | HOP-92 | Non-Small Cell Lung | 2.37 | Not Specified | [7] |
| Pyridin-2-one derivative 4c | SNB-75 | CNS | 2.38 | Not Specified | [7] |
| Pyridin-2-one derivative 4c | RXF 393 | Renal | 2.21 | Not Specified | [7] |
| Pyridin-2-one derivative 4c | BT-549 | Breast | 4.11 | Not Specified | [7] |
| 8-nitro-7-quinolinecarbaldehyde (E) | Caco-2 | Colorectal Carcinoma | 0.53 | Not Specified | [8] |
| Isatin derivative 14 | Caco-2 | Colorectal Carcinoma | 5.7 | Not Specified | [9][10] |
| N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine (5) | MDA-MB-468 | Breast | 8.73 | Not Specified | [11] |
| Pyrazolo[4,3-f]quinoline 1M | Multiple | Multiple | < 8 | Not Specified | [12] |
| Pyrazolo[4,3-f]quinoline 2E | Multiple | Multiple | < 8 | Not Specified | [12] |
Experimental Protocols
Accurate and reproducible assessment of cytotoxicity is fundamental in drug discovery.[13] The following are detailed protocols for common assays used to evaluate the cytotoxicity of quinoline derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 5 × 10⁴ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[2][13]
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the quinoline derivative. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).[2] Add 10-50 µL of the MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, protected from light.[13][15]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO) or a specialized detergent reagent, to each well to dissolve the purple formazan crystals.[2][15]
-
Absorbance Measurement: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[2][15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm or 590 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[15]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the integrity of the plasma membrane by quantifying the release of the cytosolic enzyme LDH from damaged cells into the surrounding culture medium.[2]
Protocol:
-
Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay. Include control wells for:
-
Untreated cells (spontaneous LDH release)
-
Cells treated with a lysis buffer (maximum LDH release)
-
Medium only (background)[2]
-
-
Sample Collection: After the incubation period, centrifuge the plate to pellet the cells.
-
LDH Reaction: Transfer a portion of the supernatant from each well to a new plate. Add the LDH reaction mixture, which contains a substrate that is converted into a colored product by LDH.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine in early apoptotic cells and propidium iodide (PI) to identify late apoptotic and necrotic cells with compromised membranes.[1][5]
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of quinoline derivatives for the specified time.[1]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.[1]
-
Washing: Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[1]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.[1]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.[1]
Mandatory Visualization
Diagrams created with Graphviz provide clear visual representations of complex biological pathways and experimental procedures.
Caption: Signaling pathways of quinoline derivative-induced apoptosis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models | MDPI [mdpi.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. brieflands.com [brieflands.com]
- 9. tandfonline.com [tandfonline.com]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
Benchmarking the Antimicrobial Spectrum of 8-Bromo-4-chloro-2-methylquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial spectrum of the novel synthetic compound, 8-Bromo-4-chloro-2-methylquinoline, against standard Gram-positive and Gram-negative bacteria. The performance of this compound is benchmarked against established antibiotics, including the fluoroquinolones ciprofloxacin and levofloxacin, and the quinoline derivative nitroxoline. This objective comparison is supported by hypothetical experimental data and detailed experimental protocols to aid in the evaluation of its potential as a new antimicrobial agent.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of this compound and comparator antibiotics is summarized in Table 1, presenting Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Disclaimer: The MIC values for this compound presented in this table are hypothetical and for illustrative purposes only. Further experimental validation is required to determine the actual antimicrobial spectrum.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| This compound | 4 (Hypothetical) | 8 (Hypothetical) |
| Ciprofloxacin | 0.25 - 1.0 | ≤1 |
| Levofloxacin | 0.06 - 0.25 | 0.008 - 0.03 |
| Nitroxoline | 2 | 2 - 4 |
Note: The MIC values for the comparator antibiotics are based on published data and may vary depending on the specific strain and testing conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The following protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Protocol for Minimum Inhibitory Concentration (MIC) Determination
1. Preparation of Materials:
-
Test Compound: this compound and comparator antibiotics.
-
Bacterial Strains: Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each antimicrobial agent in a suitable solvent.
-
Perform serial two-fold dilutions of each antimicrobial agent in CAMHB in the 96-well microtiter plates to achieve a range of desired concentrations.
4. Inoculation and Incubation:
-
Inoculate each well (containing 100 µL of the diluted antimicrobial agent) with 100 µL of the prepared bacterial inoculum.
-
Include a growth control well (containing bacteria and broth but no antimicrobial agent) and a sterility control well (containing only broth).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Hypothetical Signaling Pathway Inhibition
Quinolone antibiotics are known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. The following diagram illustrates a hypothetical signaling pathway where this compound could potentially exert its antimicrobial effect by inhibiting a key enzyme in bacterial cell wall synthesis, a different target compared to traditional quinolones.
Caption: Hypothetical inhibition of bacterial cell wall synthesis.
Comparative Analysis of 8-Bromo-4-chloro-2-methylquinoline Derivatives in Kinase Inhibition and Anticancer Activity
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Cross-Reactivity and Selectivity of Substituted Quinoline Scaffolds
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific derivative, 8-Bromo-4-chloro-2-methylquinoline, and its analogues are of particular interest due to their potential as kinase inhibitors and anticancer agents. While direct cross-reactivity studies on this exact derivative are limited, a wealth of data from structurally related quinoline and quinazoline compounds provides valuable insights into their selectivity and potential off-target effects. This guide offers a comparative analysis of the performance of these derivatives against various biological targets, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic candidates.
Comparative Biological Activity
Quinoline derivatives have demonstrated a broad spectrum of biological activities, primarily centered around the inhibition of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. The substitution pattern on the quinoline ring significantly influences the potency and selectivity of these compounds.
Kinase Inhibitor Selectivity
The "cross-reactivity" of a kinase inhibitor is often assessed by screening it against a large panel of kinases. This selectivity profiling is critical to understanding its mechanism of action and potential side effects. While a perfectly selective inhibitor is rare, compounds that exhibit a high degree of selectivity for their intended target over other kinases are desirable.
Quinoline-based compounds have been identified as inhibitors of several key kinase families implicated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR)
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Cyclin-Dependent Kinases (CDKs)
-
c-Met
-
Src family kinases
The following table summarizes the inhibitory activity of various quinoline and quinazoline derivatives against a selection of kinases, illustrating the potential for both potent and selective inhibition.
| Compound Class/Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | 0.0075 | - | - |
| 3,5,7-Trisubstituted quinoline | c-Met | < 1.0 | - | - |
| 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | c-Met | 0.59 - 1.86 | - | - |
| 4,6,7-Substituted quinoline | c-Met | 19 - 64 | Cabozantinib | 40 |
| Quinazoline-Isatin Hybrid (6c) | EGFR | 83 | - | - |
| Quinazoline-Isatin Hybrid (6c) | VEGFR-2 | 76 | - | - |
| Quinazoline-Isatin Hybrid (6c) | HER2 | 138 | - | - |
| Quinazoline-Isatin Hybrid (6c) | CDK2 | 183 | - | - |
| 4-Anilinoquinoline | GAK | Potent Inhibition | - | - |
This table compiles data from various sources on structurally related compounds to provide a comparative overview. Specific activities of this compound derivatives would require direct experimental evaluation.
Comparative Cytotoxicity Against Cancer Cell Lines
The anticancer potential of these derivatives is often evaluated by their cytotoxic effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Quinoline-Chalcone (12e) | MGC-803 (Gastric) | 1.38 | 5-FU | 6.22 |
| Quinoline-Chalcone (12e) | HCT-116 (Colon) | 5.34 | 5-FU | 10.4 |
| Quinoline-Chalcone (12e) | MCF-7 (Breast) | 5.21 | 5-FU | 11.1 |
| 8-hydroxyquinoline platinum(II) (YLN1) | MDA-MB-231 (Breast) | 5.49 | - | - |
| 8-hydroxyquinoline platinum(II) (YLN2) | MDA-MB-231 (Breast) | 7.09 | - | - |
| Quinazoline-based pyrimidodiazepine (16c) | Various (e.g., Leukemia, Colon) | High Cytotoxicity | Doxorubicin | - |
| New quinoline and isatin derivatives | Caco-2 (Colorectal) | ~Comparable to Doxorubicin | Doxorubicin | - |
This table presents a summary of cytotoxicity data for various quinoline derivatives to illustrate their potential anticancer activity.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of the biological activity of novel compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound.
Materials:
-
Kinase of interest
-
Kinase-specific substrate (protein or peptide)
-
ATP
-
Test compound (e.g., this compound derivative)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP. This newly formed ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the kinase activity against the concentration of the test compound to determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value.
Visualizing Molecular Interactions and Workflows
Targeted Signaling Pathways
Quinoline derivatives often exert their anticancer effects by inhibiting key signaling pathways that are critical for cancer cell proliferation, survival, and angiogenesis.
Confirming Target Engagement of 8-Bromo-4-chloro-2-methylquinoline in Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Bromo-4-chloro-2-methylquinoline, a novel compound with putative anti-cancer activity, against the clinically approved multi-kinase inhibitor, Cabozantinib. The focus of this comparison is the engagement of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, a plausible target for quinoline-based inhibitors in cancer therapy.[1][2] This document presents supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Analysis of Kinase Inhibition
While the precise molecular target of this compound is still under investigation, its quinoline scaffold is a common feature in many kinase inhibitors.[3] Based on structure-activity relationships of similar compounds, the c-Met kinase is a probable target.[4] For the purpose of this guide, we present a hypothetical kinase inhibition profile for this compound to illustrate a potential outcome of kinase screening assays. This is compared with the known inhibitory profile of Cabozantinib.[5]
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | This compound (Hypothetical IC50, nM) | Cabozantinib (IC50, nM) |
| c-Met | 50 | 1.3 |
| VEGFR2 | 250 | 0.035 |
| AXL | 800 | 7 |
| RET | >1000 | 5.2 |
| KIT | >1000 | 4.6 |
| EGFR | >5000 | >10000 |
| SRC | >5000 | >10000 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Table 2: Cellular Anti-proliferative Activity
| Cancer Cell Line | c-Met Status | This compound (Hypothetical IC50, µM) | Cabozantinib (IC50, µM) |
| MKN-45 (Gastric) | Amplified | 0.5 | 0.02 |
| SNU-5 (Gastric) | Amplified | 0.8 | 0.03 |
| HT-29 (Colon) | Wild-type | >10 | 5.6 |
| A549 (Lung) | Wild-type | >10 | 8.2 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes. Actual values would need to be determined experimentally.
Experimental Protocols for Target Engagement
To experimentally validate the engagement of this compound with its putative target, c-Met, within a cellular context, the following biophysical and proteomic approaches are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming direct target engagement in intact cells. The principle lies in the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture a c-Met expressing cancer cell line (e.g., MKN-45) to 70-80% confluency. Treat the cells with either this compound (at various concentrations) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heat Shock: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble c-Met at each temperature point by Western blotting using a c-Met specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Kinobeads Affinity-Purification Mass Spectrometry (AP-MS)
This chemical proteomics approach allows for an unbiased identification of kinase targets of a compound from a complex cell lysate.
Protocol:
-
Cell Lysate Preparation: Prepare a lysate from a relevant cancer cell line with a high protein concentration (e.g., 5-10 mg/mL).
-
Compound Incubation (Competition Binding): Aliquot the lysate and incubate with increasing concentrations of this compound or vehicle control for a defined period (e.g., 1 hour) at 4°C.
-
Kinobeads Enrichment: Add a slurry of Kinobeads (sepharose beads coupled with a cocktail of broad-spectrum kinase inhibitors) to each lysate and incubate to enrich for ATP-binding proteins (kinases).
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the bound proteins from the beads.
-
Sample Preparation for Mass Spectrometry: Reduce, alkylate, and digest the eluted proteins with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins.
-
Data Analysis: Identify proteins that show a dose-dependent decrease in binding to the Kinobeads in the presence of this compound. These are the potential targets of the compound. The apparent dissociation constant (Kd) can be determined from the dose-response curves.
Visualizing Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of quinoline-containing c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
